Tak-218
Description
Properties
CAS No. |
156756-10-4 |
|---|---|
Molecular Formula |
C23H32Cl2N2O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-4,6,7-trimethyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-15-16(2)23-21(17(3)22(15)24)13-20(26-23)14-25-11-9-19(10-12-25)18-7-5-4-6-8-18;;/h4-8,19-20H,9-14,24H2,1-3H3;2*1H/t20-;;/m0../s1 |
InChI Key |
LUSQMAWNYXJJSO-FJSYBICCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C[C@H](O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |
Canonical SMILES |
CC1=C(C2=C(CC(O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
TAK-218: A Technical Guide to its Neuroprotective Mechanism of Action in Neuronal Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-218, chemically identified as (2S)-2,3-dihydro-2,4,6,7-tetramethyl-2-[(4-phenyl-1-piperidinyl)methyl]-5-benzofuranamine dihydrochloride, is a novel neuroprotective agent developed by Takeda Chemical Industries. Preclinical studies have indicated its potential therapeutic utility in the context of neuronal injury, particularly in ischemic conditions. The proposed mechanism of action for this compound is multifaceted, primarily revolving around three core properties: the suppression of aberrant dopamine release, the modulation of sodium channels, and the potent inhibition of lipid peroxidation. This technical guide provides an in-depth analysis of the available preclinical data on these mechanisms, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying pathways.
Core Mechanism 1: Inhibition of Lipid Peroxidation and Antioxidant Activity
A significant body of evidence points to the potent antioxidant and radical-scavenging properties of this compound as a primary contributor to its neuroprotective effects. The structural resemblance of this compound to alpha-tocopherol, a known antioxidant, underpins this mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the antioxidant and anti-lipid peroxidation activities of this compound.
| Radical Scavenging Activity | This compound | Reference Compound(s) | Assay Method | Source |
| Hydroxyl Radical (•OH) | More potent scavenger | Mannitol, Dimethylsulfoxide | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |
| Superoxide Radical (O₂⁻) | Equal potency | Glutathione | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |
| Stable Radicals (Galvinoxyl, DPPH) | Rapid reaction | Alpha-tocopherol (similar reactivity) | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |
| Inhibition of Lipid Peroxidation in Liposomal Membranes | This compound | Alpha-tocopherol | Radical Initiator | Assay Method | Source |
| Aqueous Phase Radicals | Complete inhibition | Complete inhibition | AAPH (water-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |
| Lipid Phase Radicals | More effective inhibition | Less effective inhibition | AMVN (lipid-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |
| Radical Scavenging Location (at 45°C) | More effective in the membrane interior | More effective on the membrane surface | AAPH (water-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |
Experimental Protocols
-
Objective: To determine the direct radical scavenging activity of this compound against various radical species.
-
Methodology:
-
Hydroxyl Radical Scavenging: Hydroxyl radicals were generated by the Fenton reaction (Fe²⁺ + H₂O₂). The spin trapping agent 5,5-dimethyl-1-pyrroline N-oxide (DMPO) was used to form a stable DMPO-OH adduct, which produces a characteristic ESR signal. The reduction in the DMPO-OH signal intensity in the presence of this compound or reference compounds (mannitol, DMSO) was measured to quantify scavenging activity.
-
Superoxide Radical Scavenging: Superoxide radicals were generated by the hypoxanthine-xanthine oxidase system. DMPO was used as a spin trap to form the DMPO-OOH adduct. The scavenging activity of this compound was compared to that of glutathione by measuring the decrease in the ESR signal.
-
Stable Radical Scavenging: The reaction of this compound with stable radicals like galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) was monitored by the decay of their characteristic ESR signals over time. The reaction kinetics were compared to those of alpha-tocopherol.
-
-
Objective: To assess the ability of this compound to inhibit lipid peroxidation within a model biological membrane.
-
Methodology:
-
Liposome Preparation: Liposomes were prepared from phosphatidylcholine.
-
Radical Initiation: Lipid peroxidation was initiated using either a water-soluble radical initiator, 2,2'-azobis-(2-amidinopropane) hydrochloride (AAPH), which generates radicals in the aqueous phase, or a lipid-soluble initiator, 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN), which generates radicals within the lipid bilayer.
-
ESR Spin-Labeling: A spin-label probe, such as 5-doxyl stearic acid, was incorporated into the liposomal membrane. The motion of the spin label is sensitive to changes in the membrane fluidity caused by lipid peroxidation.
-
Measurement: The ESR spectrum of the spin label was recorded over time in the presence and absence of this compound or alpha-tocopherol. The inhibition of lipid peroxidation was quantified by the preservation of the normal ESR signal, indicating maintained membrane integrity.
-
Signaling Pathway and Mechanism Visualization
Caption: Antioxidant and anti-lipid peroxidation mechanism of this compound.
Core Mechanism 2: Suppression of Aberrant Dopamine Release (Proposed)
Hypothesized Mechanism
During cerebral ischemia, excessive release of neurotransmitters, including dopamine, contributes to a cascade of neurotoxic events. The overstimulation of dopamine receptors can lead to increased intracellular calcium, generation of reactive oxygen species, and ultimately, neuronal cell death. This compound is proposed to mitigate this by directly or indirectly inhibiting the release of dopamine from presynaptic terminals.
General Experimental Protocol for Assessing Dopamine Release
-
Objective: To quantify the effect of this compound on dopamine release from neuronal cells or brain tissue.
-
Methodology (General Approach):
-
Model System:
-
In vitro: Primary neuronal cultures (e.g., from substantia nigra or ventral tegmental area), immortalized dopaminergic cell lines (e.g., PC12, SH-SY5Y), or brain slices (e.g., striatal slices).
-
In vivo: Microdialysis in animal models of cerebral ischemia.
-
-
Stimulation of Dopamine Release: Dopamine release can be evoked by various stimuli, including high potassium concentrations (depolarization), electrical stimulation, or specific pharmacological agents (e.g., amphetamine).
-
Treatment: The model system is pre-incubated with varying concentrations of this compound prior to stimulation.
-
Dopamine Quantification: The amount of released dopamine is measured using techniques such as:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): A highly sensitive and quantitative method for measuring dopamine in collected samples (e.g., cell culture supernatant, microdialysis fluid).
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for the quantification of dopamine.
-
Fast-Scan Cyclic Voltammetry (FSCV): An electrochemical technique that allows for real-time measurement of dopamine release with high temporal resolution.
-
-
Logical Relationship Visualization
Caption: Proposed mechanism of this compound in suppressing aberrant dopamine release.
Core Mechanism 3: Modulation of Sodium Channels (Proposed)
Another proposed mechanism of action for this compound is the modulation of voltage-gated sodium channels. Dysregulation of these channels is a key event in the pathophysiology of neuronal injury.
Hypothesized Mechanism
Following an ischemic insult, persistent activation of sodium channels leads to an influx of Na⁺, causing cell swelling and depolarization. This depolarization, in turn, triggers the opening of voltage-gated calcium channels, leading to a massive influx of Ca²⁺ and subsequent activation of neurotoxic intracellular cascades. By modulating sodium channels, this compound could potentially stabilize the neuronal membrane potential and prevent this excitotoxic cascade. The exact nature of this modulation (e.g., channel blockade, modification of channel kinetics) has not been publicly detailed.
General Experimental Protocol for Assessing Sodium Channel Modulation
-
Objective: To characterize the effects of this compound on the function of voltage-gated sodium channels.
-
Methodology (General Approach):
-
Model System:
-
Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells heterologously expressing specific subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6, which are prevalent in the CNS).
-
Primary Neurons: Dissociated neuronal cultures (e.g., cortical or hippocampal neurons) endogenously expressing sodium channels.
-
-
Electrophysiology:
-
Patch-Clamp Technique: This is the gold standard for studying ion channel function.
-
Voltage-Clamp Mode: Allows for the direct measurement of sodium currents (I_Na) in response to controlled changes in membrane potential. The effects of this compound on various channel properties can be assessed, including:
-
Current-Voltage (I-V) Relationship: To determine if this compound alters the voltage-dependence of channel activation.
-
Steady-State Inactivation: To assess if this compound shifts the voltage at which channels become inactivated.
-
Kinetics of Activation and Inactivation: To determine if this compound alters the speed at which channels open and close.
-
Use-Dependent Block: To investigate if the inhibitory effect of this compound is enhanced with repetitive channel opening.
-
-
Current-Clamp Mode: Measures changes in the membrane potential. This can be used to assess the effect of this compound on neuronal excitability and action potential firing.
-
-
-
Binding Assays: Radioligand binding assays using a known sodium channel ligand (e.g., [³H]batrachotoxin) can be performed to determine if this compound competes for a known binding site on the channel.
-
Signaling Pathway Visualization
Caption: Proposed mechanism of this compound in modulating sodium channels.
Conclusion
The neuroprotective mechanism of action of this compound in neuronal injury appears to be multi-targeted. The most well-documented aspect of its activity is its potent antioxidant and anti-lipid peroxidation effect, with quantitative data demonstrating its efficacy in scavenging free radicals and protecting model membranes. Additionally, early preclinical evidence suggests that this compound may also exert its neuroprotective effects through the suppression of aberrant dopamine release and the modulation of voltage-gated sodium channels. While detailed, publicly available data on these latter two mechanisms is limited, the described experimental approaches provide a framework for their further investigation. The synergistic action of these three mechanisms positions this compound as a compound of interest for the treatment of neuronal injuries, particularly those with an ischemic etiology. Further research is warranted to fully elucidate the molecular details of its interactions with dopamine release machinery and sodium channels to solidify its therapeutic potential.
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of TAK-218
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-218, with the systematic name (2S)-2,3-Dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride, is a potent neuroprotective agent with significant antioxidant and dopamine-modulating properties. This technical guide provides a comprehensive overview of the chemical structure, and available biological data on this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the benzofuran class of compounds. Its chemical structure is characterized by a dihydrobenzofuran core, substituted with four methyl groups, and a piperidinylmethyl group at the chiral center.
Chemical Structure:
Systematic Name: (2S)-2,3-Dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride[1]
Molecular Formula: C₂₃H₃₀N₂O · 2HCl
Molecular Weight: 423.42 g/mol
| Property | Value | Reference |
| IUPAC Name | (2S)-4,6,7-trimethyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-amine;dihydrochloride | [1] |
| InChI | InChI=1S/C23H30N2O.2ClH/c1-15-16(2)23-21(17(3)22(15)24)13-20(26-23)14-25-11-9-19(10-12-25)18-7-5-4-6-8-18;;/h4-8,19-20H,9-14,24H2,1-3H3;2*1H/t20-;;/m0../s1 | [1] |
| InChIKey | LUSQMAWNYXJJSO-FJSYBICCSA-N | |
| SMILES | Cc1c(C)c2c(C--INVALID-LINK--O2)c(C)c1N.Cl.Cl | |
| CAS Number | 156756-10-4 | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of related benzofuran and piperidine derivatives often involves multi-step reactions. The synthesis of the benzofuran core may involve the reaction of a substituted phenol with a halo-ether, followed by cyclization. The piperidine moiety is typically introduced through alkylation or reductive amination reactions. The final product would likely be purified by chromatography and converted to its dihydrochloride salt.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as a neuroprotective agent, primarily through its antioxidant and dopamine-modulating activities.
Antioxidant Activity
This compound is a potent antioxidant. Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS were not found in the searched literature, its potent antioxidant activity is a recurring theme.
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This protocol is a general guideline for assessing the antioxidant activity of a compound like this compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound: this compound is dissolved in the same solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction: A specific volume of each dilution of the test compound is mixed with a volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Inhibition of Dopamine Release
This compound has been shown to inhibit the release of dopamine. This action may contribute to its neuroprotective effects in conditions associated with excessive dopamine release and subsequent excitotoxicity.
Experimental Protocol: Dopamine Release from Rat Striatal Slices (General)
This protocol provides a general framework for studying the effect of this compound on dopamine release.
-
Preparation of Brain Slices: Rat brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The striatum is dissected, and coronal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Pre-incubation and Loading: The slices are pre-incubated in oxygenated aCSF at room temperature. For radiolabeling studies, slices can be incubated with [³H]-dopamine.
-
Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Stimulation and Sample Collection: After a washout period, the slices are stimulated to release dopamine, typically by a brief exposure to high potassium (K⁺) aCSF or electrical stimulation. Superfusion samples are collected at regular intervals before, during, and after stimulation.
-
Drug Application: this compound is added to the superfusion medium at a desired concentration to assess its effect on basal and stimulated dopamine release.
-
Analysis: The dopamine content in the collected samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or by liquid scintillation counting for radiolabeled dopamine.
-
Data Analysis: The amount of dopamine released is calculated and compared between control and this compound-treated slices.
Neuroprotection and Signaling Pathways
The neuroprotective effects of this compound are likely mediated by a combination of its antioxidant and dopamine-inhibitory actions. These primary effects can trigger a cascade of downstream signaling events that promote neuronal survival.
Potential Neuroprotective Signaling Pathways:
While the specific signaling pathways modulated by this compound have not been fully elucidated in the available literature, its antioxidant properties suggest a potential role in modulating pathways sensitive to redox status.
-
Nrf2/ARE Pathway: As an antioxidant, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Antioxidants have been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. The effect of an antioxidant on these pathways can be context-dependent. By reducing oxidative stress, this compound may modulate these pathways to favor pro-survival signals.
Logical Relationship of this compound's Neuroprotective Mechanism:
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Data
Currently, there is a lack of publicly available, detailed quantitative data for this compound in the searched literature. Further experimental studies are required to quantify its antioxidant efficacy (e.g., IC50 values in various assays) and its potency in inhibiting dopamine release.
Conclusion
This compound is a promising neuroprotective agent with a multifaceted mechanism of action that includes potent antioxidant activity and inhibition of dopamine release. Its chemical structure and biological activities make it a compelling candidate for further investigation in the context of neurodegenerative diseases and other neurological disorders characterized by oxidative stress and dopaminergic dysfunction. This technical guide summarizes the current knowledge on this compound and provides a framework for future research into its therapeutic potential. Further studies are warranted to fully elucidate its synthetic pathway, quantify its biological activities, and delineate the precise signaling pathways involved in its neuroprotective effects.
References
TAK-218: A Technical Overview of a Radical Scavenger in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-218 is a novel 5-aminocoumaran derivative developed by Takeda Pharmaceuticals that has been investigated for its neuroprotective effects in the context of central nervous system (CNS) disorders, particularly ischemic stroke and traumatic injury. Its primary mechanism of action is believed to be its potent radical scavenging activity, which allows it to mitigate the damaging effects of oxidative stress that are a hallmark of many neurological conditions. This technical guide provides an in-depth overview of the available preclinical data on this compound, its mechanism of action as a radical scavenger, and the experimental protocols used to evaluate its efficacy.
While this compound showed promise in early studies, it is important to note that its clinical development for stroke appears to have been discontinued. Publicly available information on the Phase I and Phase II clinical trials is limited.
Core Mechanism of Action: Radical Scavenging
This compound's neuroprotective properties are intrinsically linked to its ability to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage in CNS disorders.
In Vitro Radical Scavenging Activity
Electron Spin Resonance (ESR) spectroscopy studies have provided quantitative insights into the radical scavenging capabilities of this compound. These studies have demonstrated its effectiveness against highly reactive and damaging free radicals.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Radical Species | This compound Activity | Comparator |
| Hydroxyl Radical (•OH) | More potent scavenger | Mannitol, Dimethylsulfoxide |
| Superoxide Radical (O₂⁻) | Potency equal to | Glutathione |
Data from ESR spectroscopy studies.
Inhibition of Lipid Peroxidation
A critical consequence of oxidative stress in the lipid-rich environment of the brain is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage and neuronal death. This compound has been shown to effectively inhibit this process.
Table 2: Inhibition of Lipid Peroxidation by this compound in Liposomal Membranes
| Radical Initiator | This compound Efficacy | Comparator (α-tocopherol) |
| Water-soluble (AAPH) | Complete inhibition | Complete inhibition |
| Lipid-soluble (AMVN) | More effective inhibition | Less effective inhibition |
Data from ESR spin-label technique in liposomal membranes.
Proposed Signaling Pathways
The radical scavenging activity of this compound is hypothesized to initiate a cascade of downstream effects that contribute to its overall neuroprotective profile. While direct evidence of this compound modulating specific signaling pathways is not extensively available in the public domain, its mechanism as an antioxidant suggests potential interaction with key neuroprotective pathways known to be regulated by redox status.
Caption: Proposed mechanism of action for this compound in neuroprotection.
Preclinical Studies in CNS Disorders
The primary indication for which this compound was investigated is ischemic stroke. Preclinical studies were conducted in rodent models to assess its neuroprotective efficacy.
Focal Cerebral Ischemia Model in Rats
One of the key preclinical studies involved a three-vessel focal ischemic rat model, which mimics the conditions of a stroke.
Table 3: Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | This compound (2 mg/kg, i.p.) | Placebo (Saline) | Statistical Significance |
| Reduction in Infarct Volume | 10% | - | Not Statistically Significant |
Animals were administered this compound or placebo 2 hours after reperfusion. Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
It is important to note that while a trend towards reduction in infarct volume was observed, the result did not reach statistical significance in this particular study.
Experimental Protocols
Caption: Generalized experimental workflow for preclinical evaluation of this compound.
Key Methodological Components:
-
Animal Model: The three-vessel focal ischemic rat model is a standard method to induce a reproducible stroke. It typically involves the occlusion of the middle cerebral artery (MCA) and both common carotid arteries.
-
Drug Administration: In the cited study, this compound was administered intraperitoneally (i.p.) at a dose of 2 mg/kg.
-
Endpoint Measurement: Infarct volume is a primary outcome measure in preclinical stroke studies. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common technique used for this purpose, where viable tissue stains red and infarcted tissue remains white.
Summary and Future Directions
This compound demonstrated promising radical scavenging and anti-lipid peroxidation properties in in vitro studies. Preclinical evaluation in a rat model of focal cerebral ischemia suggested a potential for neuroprotection, although the observed effect on infarct volume was not statistically significant in the available literature.
The development of this compound for stroke appears to have been discontinued, as there is a lack of recent publications and no publicly available results from the Phase I and Phase II clinical trials that were reportedly initiated. The reasons for this discontinuation are not publicly known.
For researchers in the field of neuroprotection, the story of this compound underscores the challenges of translating promising preclinical antioxidant activity into clinical efficacy for CNS disorders. Future research in this area may benefit from exploring compounds with multi-modal mechanisms of action and a deeper understanding of the downstream signaling pathways affected by radical scavenging. Further investigation into the activation of endogenous antioxidant pathways, such as the Nrf2 pathway, by novel therapeutic agents remains a promising avenue for the development of effective treatments for stroke and other neurodegenerative diseases.
Navigating the Redox Landscape: A Technical Guide to TACIMA-218, a Pro-Oxidant Agent with Anti-Tumoral Activity
Initial Note to the Reader: The query for the "antioxidant properties of Tak-218" has led to an important clarification. Scientific literature predominantly describes a similarly named compound, TACIMA-218 , which exhibits potent pro-oxidant , not antioxidant, activity. This compound induces oxidative stress selectively in cancer cells, marking it as a molecule of interest for oncology research. Separately, a compound designated This compound has been investigated for neuroprotective effects, with one of its proposed mechanisms being the "inhibition of lipid peroxidation," an antioxidant action. However, detailed public data on the specific antioxidant properties of this compound is scarce.
This guide will therefore focus on the well-documented pro-oxidant properties of TACIMA-218, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental data, and relevant protocols.
Executive Summary
TACIMA-218 (Thiol Alkylating Compound Inducing Massive Apoptosis-218) is a novel small molecule that has demonstrated selective anti-tumoral activity by inducing massive oxidative stress in cancer cells, while sparing normal cells.[1][2] Its mechanism hinges on the disruption of redox homeostasis, leading to apoptosis. This document synthesizes the available data on TACIMA-218, presenting its effects on cellular redox balance, metabolic pathways, and key signaling cascades.
Quantitative Data on the Pro-Oxidant Effects of TACIMA-218
The following tables summarize the quantitative effects of TACIMA-218 on various cancer cell lines.
Table 1: Cellular Viability (IC50) of TACIMA-218 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | T-cell lymphoma | ~5 |
| A20 | B-cell lymphoma | ~6 |
| P815 | Mastocytoma | ~7 |
Data extracted from proliferation assays as described in published research.[1]
Table 2: Effects of TACIMA-218 on Cellular Redox and Energy Status in EL4 Cells
| Parameter | Treatment | Fold Change vs. Control |
| GSH/GSSG Ratio | 8 µM TACIMA-218 (6h) | Significant Decrease |
| NADH/NAD+ Ratio | 8 µM TACIMA-218 (6h) | Dramatic Decline |
| ATP/ADP Ratio | 8 µM TACIMA-218 (6h) | Dramatic Decline |
These parameters indicate a shift towards a highly oxidized state and energy depletion upon treatment.[1]
Mechanism of Action: A Pro-Oxidant Cascade
TACIMA-218 exerts its anti-cancer effects through a multi-faceted pro-oxidant mechanism.[1][2]
-
Thiol Alkylation: TACIMA-218 directly alkylates thiol-containing molecules, most notably cysteine.[1] This action depletes the cellular pool of antioxidants, particularly glutathione (GSH), which is critical for neutralizing reactive oxygen species (ROS).
-
Disruption of Redox Homeostasis: By depleting GSH, TACIMA-218 dramatically lowers the GSH/GSSG ratio, pushing the cell into a state of severe oxidative stress.[1]
-
Induction of Apoptosis: The overwhelming oxidative stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 7.[1]
-
Signaling Pathway Modulation: TACIMA-218 alters key signaling pathways, including the AKT, p38, and JNK cascades, which are involved in cell survival and stress responses.[1][2]
-
Repression of RNA Translation: The compound has been shown to inhibit RNA translation, a crucial process for protein synthesis that is often upregulated in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-oxidant properties of TACIMA-218.
Cell Proliferation and Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TACIMA-218.
-
Methodology:
-
Seed cancer cell lines (e.g., EL4, A20, P815) in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of TACIMA-218 for a specified period (e.g., 24-48 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by TACIMA-218.
-
Methodology:
-
Treat cells with TACIMA-218 (e.g., 8 µM for EL4 cells) or vehicle control overnight.[3]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Metabolomics Analysis for Redox State
-
Objective: To measure the ratios of key redox and energy metabolites (GSH/GSSG, NADH/NAD+, ATP/ADP).
-
Methodology:
-
Treat cells (e.g., EL4) with TACIMA-218 (e.g., 8 µM for 6 hours).[1]
-
Collect cell pellets by centrifugation at low speed and low temperature.
-
Quench metabolic activity by resuspending in an ice-cold solution (e.g., 150 mM NH4HCO3).
-
Perform metabolite extraction using an appropriate solvent system (e.g., methanol/acetonitrile/water).
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of ATP, ADP, GSH, GSSG, NADH, and NAD+.[1]
-
Calculate the respective ratios to assess the cellular redox and energy state.
-
Visualizations: Pathways and Workflows
Signaling Pathway of TACIMA-218 Pro-Oxidant Activity
Caption: Mechanism of TACIMA-218 induced pro-oxidant cell death.
Experimental Workflow for Assessing Pro-Oxidant Effects
Caption: Workflow for characterizing TACIMA-218's pro-oxidant effects.
Conclusion
The available scientific evidence robustly characterizes TACIMA-218 as a selective, pro-oxidant, anti-cancer agent. Its ability to exploit the inherent oxidative stress in cancer cells through thiol alkylation presents a promising therapeutic strategy. For researchers in drug development, TACIMA-218 serves as a compelling case study in targeting redox vulnerabilities in oncology. Further investigation into its detailed interactions with cellular machinery will be crucial for its potential clinical translation.
References
TAK-218: A Deep Dive into its Role as a Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-218, a compound with a 2,3-dihydrobenzofuran-5-amine (coumaran) structure analogous to alpha-tocopherol, has emerged as a significant agent in the study of neuroprotection and antioxidant activity.[1] Its primary mechanism of interest lies in its potent ability to inhibit lipid peroxidation, a critical process in cellular damage implicated in a variety of pathological conditions, including central nervous system (CNS) trauma and ischemia.[1] This technical guide provides a comprehensive overview of this compound's role in inhibiting lipid peroxidation, detailing its mechanism of action, presenting available quantitative data, outlining experimental protocols, and visualizing its operational pathways.
Mechanism of Action: A Potent Radical Scavenger
This compound's efficacy as an inhibitor of lipid peroxidation stems from its powerful radical scavenging capabilities. Studies have demonstrated its proficiency in neutralizing various reactive oxygen species (ROS), which are the primary initiators of the lipid peroxidation chain reaction.
Key aspects of its mechanism include:
-
Hydroxyl Radical Scavenging: Electron spin resonance (ESR) spectroscopy studies have revealed that this compound possesses a more potent scavenging activity against the highly reactive hydroxyl radical (•OH) than well-established scavengers like mannitol and dimethylsulfoxide.[1]
-
Superoxide Radical Scavenging: this compound exhibits a scavenging potency for the superoxide radical (O₂⁻) that is comparable to that of glutathione, a crucial endogenous antioxidant.[1]
-
Interaction with Stable Radicals: The compound reacts rapidly with stable radicals such as galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH), resulting in a two-electron oxidized product, a quinone, in a manner similar to alpha-tocopherol.[1]
A distinguishing feature of this compound is its ability to freely penetrate biological membranes. This allows it to effectively scavenge radicals not only at the membrane surface but also within the membrane's interior, offering comprehensive protection against lipid peroxidation.[1]
Quantitative Analysis of Antioxidant Activity
| Radical Species | This compound Scavenging Activity Compared to Standard Agents | Reference |
| Hydroxyl Radical (•OH) | More potent than mannitol and dimethylsulfoxide | [1] |
| Superoxide Radical (O₂⁻) | Equal potency to glutathione | [1] |
| Stable Radicals (Galvinoxyl, DPPH) | Rapid reaction, analogous to alpha-tocopherol | [1] |
Inhibition of Lipid Peroxidation in Liposomal Membranes:
| Radical Initiator | Inhibitory Efficacy of this compound vs. Alpha-Tocopherol | Location of Radical Scavenging | Reference |
| 2,2'-azobis-(2-amidinopropane) hydrochloride (AAPH) (Water-soluble) | Both completely inhibited lipid peroxidation. At 45°C, alpha-tocopherol was more effective at the surface, while this compound was more effective in the interior. | Membrane Surface and Interior | [1] |
| 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN) (Lipid-soluble) | This compound was more effective than alpha-tocopherol. | Membrane Interior | [1] |
Experimental Protocols
The following outlines the key experimental methodologies employed in the investigation of this compound's antioxidant properties.
Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging
This technique is central to determining the radical scavenging activity of this compound.
-
Objective: To directly detect and quantify the interaction of this compound with various free radicals.
-
General Procedure:
-
Generate specific free radicals (e.g., hydroxyl, superoxide) using a known chemical reaction.
-
Introduce this compound into the radical-generating system.
-
Employ a spin trapping agent to form a stable spin adduct with the remaining free radicals.
-
Analyze the resulting ESR spectrum to determine the reduction in the radical signal, which corresponds to the scavenging activity of this compound.
-
Compare the results with those obtained using standard radical scavengers.
-
Inhibition of Lipid Peroxidation in Liposomal Membranes using ESR Spin-Label Technique
This method assesses the ability of this compound to protect a model biological membrane from peroxidative damage.
-
Objective: To measure the inhibition of lipid peroxidation by this compound in a liposomal membrane system.
-
Protocol Outline:
-
Liposome Preparation: Prepare liposomes from phospholipids (e.g., phosphatidylcholine) to serve as a model membrane.
-
Incorporation of Spin-Label: Incorporate a spin-label molecule into the liposomal membrane. The ESR signal of this label is sensitive to changes in the membrane's microenvironment, such as those caused by lipid peroxidation.
-
Induction of Lipid Peroxidation: Initiate lipid peroxidation using either a water-soluble radical initiator (like AAPH) to generate radicals in the aqueous phase or a lipid-soluble initiator (like AMVN) to generate radicals within the membrane.
-
Treatment: Incubate the liposomes with this compound or a control compound (e.g., alpha-tocopherol).
-
ESR Measurement: Monitor the changes in the ESR spectrum of the spin-label over time. A decrease in signal intensity or a change in spectral line shape indicates the progression of lipid peroxidation.
-
Data Analysis: Quantify the extent of lipid peroxidation inhibition by comparing the ESR signal changes in the presence and absence of this compound.
-
Signaling Pathways in Neuroprotection
While specific signaling pathways directly modulated by the antioxidant activity of this compound have not been extensively detailed in available literature, its neuroprotective effects in the context of cerebral ischemia suggest an interplay with established cytoprotective pathways. Oxidative stress is a known activator of several signaling cascades that can lead to either cell survival or apoptosis. It is plausible that by mitigating the initial oxidative insult, this compound indirectly influences these pathways to favor cell survival.
General neuroprotective signaling pathways often activated in response to antioxidants include:
-
Nrf2/ARE Pathway: A key pathway that upregulates the expression of numerous antioxidant and detoxification enzymes.
-
PI3K/Akt Pathway: A pro-survival pathway that inhibits apoptosis and promotes cell growth.
-
MAPK Pathways (ERK, JNK, p38): These pathways can have dual roles, with ERK often being pro-survival, while JNK and p38 are typically associated with stress responses and apoptosis.
Further research is required to elucidate the precise signaling mechanisms through which this compound exerts its neuroprotective effects downstream of its primary antioxidant action.
Visualizations
Diagram 1: Radical Scavenging Mechanism of this compound
Caption: this compound donates an electron or hydrogen atom to neutralize reactive oxygen species.
Diagram 2: Experimental Workflow for Assessing Lipid Peroxidation Inhibition
Caption: Step-by-step process for evaluating this compound's inhibition of lipid peroxidation.
Diagram 3: Postulated Influence of this compound on Neuroprotective Signaling
Caption: this compound may promote neuroprotection by inhibiting oxidative stress signaling.
Conclusion
This compound is a promising compound with significant potential as an inhibitor of lipid peroxidation. Its chemical structure, reminiscent of alpha-tocopherol, and its ability to effectively scavenge a range of reactive oxygen species both at the surface and within the interior of cellular membranes, underscore its potent antioxidant properties. While further studies are needed to fully elucidate the specific signaling pathways involved in its neuroprotective effects and to provide more extensive quantitative data, the existing evidence strongly supports its role as a valuable tool in the research and development of therapies targeting oxidative stress-related pathologies. The experimental frameworks outlined in this guide provide a solid foundation for future investigations into the multifaceted therapeutic potential of this compound.
References
The Enigmatic Profile of TAK-218: A Look into its Reported Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TAK-218, a 5-aminocoumaran derivative developed by Takeda, has been identified in preclinical literature as a neuroprotective agent with a multi-faceted pharmacological profile. Among its reported attributes is the suppression of aberrant dopamine release, a characteristic that positions it as a compound of interest in neurological research, particularly in the context of cerebral ischemia and trauma. This technical guide synthesizes the publicly available information on this compound's effects on dopamine release in the brain, while also highlighting the current limitations in the depth of available data.
Overview of this compound's Neuroprotective Properties
This compound has been primarily investigated for its potential therapeutic benefits in models of central nervous system (CNS) injury. Its neuroprotective effects are thought to arise from a combination of mechanisms:
-
Inhibition of Lipid Peroxidation: The compound exhibits antioxidant properties, which can mitigate cellular damage caused by oxidative stress, a common pathological feature in various neurological disorders.
-
Modulation of Sodium Channels: By interacting with sodium channels, this compound may influence neuronal excitability, a key factor in excitotoxicity-mediated cell death.
-
Suppression of Aberrant Dopamine Release: In pathological states such as cerebral ischemia, excessive and unregulated dopamine release can contribute to neuronal damage. This compound has been qualitatively described as a suppressor of this aberrant dopamine release[1].
Effects on Dopamine Release: Qualitative Summary
The available scientific literature and documentation describe this compound's effect on dopamine release in qualitative terms. It is consistently referred to as a "suppressor of aberrant dopamine release," particularly in the context of ischemic brain injury[1]. This suggests that the primary focus of its characterization was on its ability to mitigate the pathological consequences of excessive dopamine rather than a detailed exploration of its impact on basal dopaminergic neurotransmission.
Data Presentation:
Despite a comprehensive review of available literature, no specific quantitative data on the effects of this compound on dopamine release (e.g., IC50 values, percentage of inhibition, or effects on dopamine transporter kinetics) have been publicly disclosed. Therefore, a quantitative summary table cannot be provided at this time.
Postulated Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound is proposed to suppress dopamine release has not been elucidated in the public domain. The following diagram illustrates a generalized workflow for investigating the effects of a novel compound on dopamine release, which would be applicable to further characterize this compound's mechanism of action.
Experimental Protocols
Detailed experimental protocols for the specific assays used to determine this compound's effect on dopamine release are not available in the reviewed literature. However, a general methodology for a key in vivo experiment is described below based on standard neuropharmacological techniques.
Experimental Protocol: In Vivo Microdialysis for the Assessment of Extracellular Dopamine
-
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a conscious, freely moving animal.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the nucleus accumbens or dorsal striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
This compound is administered systemically (e.g., intraperitoneally) at various doses.
-
Dialysate collection continues to monitor changes in extracellular dopamine levels post-administration.
-
-
Sample Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Dopamine levels are expressed as a percentage of the pre-drug administration baseline.
-
Statistical analysis is performed to determine the significance of any changes in dopamine levels following this compound administration.
-
Logical Relationships and Future Directions
The available information on this compound suggests a potential therapeutic role in conditions characterized by excessive dopamine release. The logical relationship between its reported properties is visualized below.
Further research is necessary to fully elucidate the effects of this compound on dopamine neurotransmission. Key areas for future investigation would include:
-
Quantitative analysis of this compound's potency in inhibiting dopamine release.
-
Determination of its binding affinity for the dopamine transporter (DAT), as well as D1 and D2 dopamine receptors.
-
Investigation of its effects on dopamine synthesis and metabolism.
-
Elucidation of the specific signaling pathways through which it modulates dopamine release.
This compound is a preclinical compound with reported neuroprotective properties, including the suppression of aberrant dopamine release. While this effect is noted in the context of its multi-target profile for treating CNS injury, the public domain lacks in-depth quantitative data and detailed mechanistic studies specifically on its interaction with the dopaminergic system. For drug development professionals and researchers, this compound represents a potentially interesting chemical scaffold, but a comprehensive understanding of its effects on dopamine release would require further dedicated investigation.
References
Early Research and Discovery of the Neuroprotective Agent TAK-218
An Overview for Drug Development Professionals
The compound TAK-218, a promising neuroprotective agent, emerged from early research as a potential therapeutic for central nervous system (CNS) trauma and ischemia.[1] Developed by Takeda Chemical Industries, Ltd., its investigation focused on its multifaceted mechanism of action, including antioxidant properties and modulation of neuronal signaling pathways. This document provides a technical overview of the foundational research and discovery of this compound, summarizing available data, outlining experimental approaches, and visualizing its proposed mechanisms of action.
Quantitative Data Summary
Early preclinical studies on this compound provided initial efficacy data in animal models of neurological injury. The following table summarizes the key quantitative findings from an in vivo study in a rat model of focal cerebral ischemia/reperfusion.
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Total Adjusted Infarction Volume | This compound (2 mg/kg, intraperitoneal) | 10% decrease | Not statistically significant under the study's power analysis |
Experimental Protocols
The foundational research on this compound utilized both in vivo and in vitro models to elucidate its neuroprotective effects and mechanism of action.
In Vivo Model of Focal Cerebral Ischemia/Reperfusion
-
Model: Three-vessel focal ischemic rat model.
-
Objective: To evaluate the neuroprotective effect of this compound in an in vivo model of stroke.
-
Methodology:
-
A total of 22 rats were randomly assigned to either the treatment or placebo group.
-
Cerebral ischemia was induced, followed by reperfusion.
-
Two hours after reperfusion, animals in the treatment group were injected intraperitoneally with a 2 mg/kg dose of this compound. The placebo group received a saline injection.
-
The volume of the resulting infarction was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
-
Endpoint: Total adjusted infarction volume.
Electron Spin Resonance (ESR) Spectroscopy for Antioxidant Activity
-
Objective: To assess the radical scavenging activity of this compound.
-
Methodology:
-
The radical scavenging activity of this compound was studied using electron spin resonance (ESR) spectroscopy.
-
The potency of this compound in scavenging hydroxyl radicals was compared to known scavengers, mannitol and dimethylsulfoxide.
-
The superoxide radical scavenging capacity was compared to that of glutathione.
-
The reaction of this compound with stable radicals, such as galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl hydrate (DPPH), was also examined.
-
Signaling Pathways and Mechanisms of Action
This compound is understood to exert its neuroprotective effects through a combination of mechanisms. These include the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.
Proposed Neuroprotective Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its neuroprotective effects at a cellular level.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines the logical flow of the key in vivo experiment described in the early research of this compound.
Caption: Experimental workflow for the in vivo neuroprotection study of this compound.
References
The Rise and Fall of TAK-218 (BMS-204352): A Case Study in Neuroprotection for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of TAK-218, also known as BMS-204352 and MaxiPost, a once-promising neuroprotective agent for the treatment of acute ischemic stroke. Despite a strong preclinical rationale and positive early-stage data, this compound ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the scientific journey of this compound. For researchers and professionals in drug development, the story of this compound offers valuable insights into the challenges of translating preclinical neuroprotection into clinical success.
Core Mechanism of Action: A Novel Approach
This compound is a fluoro-oxindole compound that acts as a potent opener of large-conductance, calcium-activated potassium channels (BK channels), also known as maxi-K channels.[1][2] During an ischemic stroke, the loss of blood flow to a region of the brain leads to a cascade of detrimental events, including excessive release of the excitatory neurotransmitter glutamate.[3] This, in turn, causes a massive influx of calcium ions (Ca2+) into neurons, leading to cellular damage and death.[3]
This compound was designed to counteract this by augmenting a natural neuroprotective mechanism.[1] By opening BK channels on neurons, it facilitates the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane.[1] This hyperpolarization makes it more difficult for the neuron to fire, thereby reducing further glutamate release and dampening the influx of toxic levels of calcium.[1][2] The compound was also found to be an opener of voltage-dependent KCNQ potassium channels.[2][3]
Signaling Pathway of this compound (BMS-204352)
Caption: Mechanism of action of this compound in ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Ischemic Stroke
| Animal Model | Drug Administration | Key Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) in normotensive Wistar rats | 1 µg/kg to 1 mg/kg i.v. | Significant reduction in cortical infarct volume.[2][3] | [2][3] |
| Permanent MCAO in spontaneously hypertensive rats (SHR) | 0.3 mg/kg i.v., 2 hours post-occlusion | Significant reduction in cortical infarct volume.[2][3] | [2][3] |
| Two rodent models of permanent large-vessel occlusion | Administered 2 hours post-occlusion | 20-30% reduction in infarct volume at 24 hours (p<0.01).[1] | [1] |
Table 2: Clinical Trial Data for this compound (BMS-204352)
| Trial Phase | Dosing | Number of Participants | Key Findings | Reference |
| Phase I (Healthy Volunteers) | Single and multiple i.v. doses (0.001 to 0.2 mg/kg) | Not specified | Safe and well-tolerated with no psychomotor effects.[2][3] | [2][3] |
| Phase II (Acute Stroke Patients) | Multiple doses (0.1-2 mg/kg i.v.) within 48h of onset | Not specified | Well-tolerated; designed to evaluate safety, tolerability, and pharmacokinetics.[2][3] | [2][3] |
| Phase III (POST-010) | 1 mg/kg vs. placebo within 6 hours of symptom onset | ~1200 | No statistical difference in 12-week efficacy or safety compared to placebo.[1] | [1] |
| Phase III (Overall) | Not specified | 1978 (across 200 centers worldwide) | Failed to show superior efficacy compared to placebo.[2][3] | [2][3] |
Experimental Protocols
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO)
The primary preclinical model used to evaluate the neuroprotective effects of this compound was the permanent Middle Cerebral Artery Occlusion (MCAO) model in rats, a standard and widely used model for inducing focal cerebral ischemia that mimics human stroke.[1][2][3]
Methodology:
-
Animal Preparation: Adult male Wistar or spontaneously hypertensive rats were anesthetized. Body temperature was maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline incision was made in the neck to expose the common carotid artery. The internal and external carotid arteries were then isolated. A filament, typically a nylon monofilament with a silicon-coated tip, was introduced into the internal carotid artery and advanced until it blocked the origin of the middle cerebral artery, thereby inducing a focal ischemic stroke.
-
Drug Administration: this compound or a vehicle control was administered intravenously at specified time points post-occlusion (e.g., 2 hours).[1][2]
-
Infarct Volume Assessment: After a set period (e.g., 24 hours), the animals were euthanized, and their brains were removed.[1] The brains were then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The volume of the infarct was then calculated using imaging software.
Preclinical Evaluation Workflow for a Neuroprotective Agent
Caption: A typical preclinical workflow for evaluating a neuroprotective agent.
The Drug Development Pathway and Clinical Failure
The development of a neuroprotective agent like this compound follows a structured, multi-phase process. Despite promising preclinical data, the vast majority of neuroprotective agents have failed in clinical trials, a fate that this compound could not escape.
Logical Progression of this compound's Development
Caption: The development pathway of this compound, culminating in Phase III failure.
Conclusion and Future Perspectives
The story of this compound (BMS-204352) is a sobering yet important chapter in the history of neuroprotective drug development for ischemic stroke. The compound's elegant mechanism of action, targeting the fundamental process of excitotoxicity, and its success in preclinical models generated significant optimism.[1] However, its failure to demonstrate clinical efficacy in large-scale trials underscores the profound challenges in translating preclinical findings to human stroke patients.[1][2][3]
Several factors may have contributed to this failure, including the heterogeneity of human stroke, the narrow therapeutic window for intervention, and the potential for off-target effects. While this compound did not become a treatment for ischemic stroke, the research surrounding it has provided valuable knowledge about the role of BK channels in neuronal excitability and has served as a case study for the design and interpretation of future neuroprotection trials. The compound's favorable safety profile has led to its investigation for other neurological conditions, highlighting the potential for repurposing clinically failed drugs.[4] For the field of stroke research, the lesson from this compound is clear: a multi-faceted approach that addresses the complex pathophysiology of ischemic brain injury is likely necessary to achieve meaningful clinical success.
References
- 1. BMS-204352 neuroprotection [medscape.com]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Panduan Teknis Mendalam tentang Target Terapi TAK-218
Untuk: Peneliti, Ilmuwan, dan Profesional Pengembangan Obat
Ringkasan Eksekutif
TAK-218 adalah senyawa 5-aminocoumaran yang dikembangkan karena potensinya dalam mengobati cedera sistem saraf pusat (SSP) iskemik dan traumatis. Mekanisme kerjanya yang beragam menargetkan beberapa jalur patofisiologis utama yang terlibat dalam kerusakan neuronal. Target terapi inti dari this compound meliputi aktivitas antioksidan yang kuat, modulasi saluran natrium, dan penekanan pelepasan dopamin yang menyimpang. Profil multi-target ini menunjukkan bahwa this compound dapat memberikan perlindungan saraf yang komprehensif dalam kondisi cedera SSP.
Target Terapi dan Mekanisme Aksi
Aktivitas terapeutik this compound berasal dari kemampuannya untuk secara bersamaan memengaruhi beberapa proses seluler penting yang terganggu selama cedera iskemik.
This compound menunjukkan aktivitas antioksidan yang signifikan, terutama dengan bertindak sebagai pemulung radikal bebas yang kuat. Stres oksidatif adalah ciri utama cedera iskemik, di mana produksi spesies oksigen reaktif (ROS) yang berlebihan menyebabkan kerusakan seluler yang luas.
Data Kuantitatif Aktivitas Antioksidan
| Parameter | This compound | α-Tokoferol | Mannitol | Dimetilsulfoksida | Glutation |
| Aktivitas Penangkal Radikal Hidroksil | Lebih kuat | - | Lebih lemah | Lebih lemah | - |
| Aktivitas Penangkal Radikal Superoksida | Setara | - | - | - | Setara |
| Penghambatan Peroksidasi Lipid (diinisiasi AAPH) | Efektif | Efektif | - | - | - |
| Penghambatan Peroksidasi Lipid (diinisiasi AMVN) | Lebih efektif | Kurang efektif | - | - | - |
Protokol Eksperimental: Studi Resonansi Putaran Elektron (ESR)
Metodologi berikut digunakan untuk mengukur aktivitas antioksidan dari this compound:
-
Persiapan Liposom: Liposom disiapkan menggunakan metode sonikasi dari fosfolipid kedelai atau bunga matahari untuk meniru membran biologis.
-
Inisiasi Peroksidasi Lipid: Radikal bebas dihasilkan menggunakan inisiator yang larut dalam air (2,2'-azobis-(2-amidinopropane) hidroklorida, AAPH) atau inisiator yang larut dalam lipid (2,2'-azobis-(2,4-dimetilvaleronitril), AMVN) untuk memulai peroksidasi lipid di dalam membran liposom.
-
Pengukuran Spektroskopi ESR: Teknik pelabelan putaran ESR digunakan untuk memantau kinetika peroksidasi lipid. Penurunan sinyal ESR dari probe putaran menunjukkan tingkat pemulungan radikal dan penghambatan peroksidasi lipid oleh this compound dibandingkan dengan senyawa referensi.
-
Analisis Kuantitatif: Aktivitas pemulungan terhadap radikal hidroksil dan superoksida ditentukan dengan mengukur pengurangan sinyal ESR dari radikal spesifik ini di hadapan this compound dan pemulung yang diketahui.
This compound memodulasi aktivitas saluran natrium (sodium channels). Selama iskemia, depolarisasi membran sel yang berkepanjangan menyebabkan masuknya Na+ secara berlebihan, yang memicu masuknya Ca2+ dan eksitotoksisitas selanjutnya. Dengan memodulasi saluran ini, this compound dapat membantu menstabilkan potensi membran neuronal dan mengurangi kerusakan akibat eksitotoksik.
Meskipun mekanisme yang tepat dan data kuantitatif spesifik (misalnya, parameter pemblokiran saluran) untuk interaksi this compound dengan saluran natrium tidak dirinci dalam literatur yang tersedia, efek modulasi ini merupakan komponen kunci dari profil neuroprotektifnya.
Protokol Eksperimental: Elektrofisiologi Tambalan-Klem Sel Utuh
Studi elektrofisiologis standar dapat digunakan untuk mengkarakterisasi efek this compound pada saluran natrium:
-
Kultur Sel: Sel yang mengekspresikan subtipe saluran natrium neuronal (misalnya, sel HEK293 yang ditransfeksi secara stabil) dikultur dalam kondisi standar.
-
Pencatatan Tambalan-Klem: Konfigurasi tambalan-klem sel utuh digunakan untuk mengukur arus natrium (INa) sebagai respons terhadap protokol pulsa tegangan.
-
Aplikasi Obat: this compound diaplikasikan pada sel melalui sistem perfusi, dan perubahan dalam parameter arus (misalnya, amplitudo puncak, kinetika aktivasi dan inaktivasi, ketergantungan tegangan) dicatat.
-
Analisis Data: Kurva respons dosis dihasilkan untuk menentukan potensi penghambatan (IC50) dan untuk mengkarakterisasi mekanisme blok (misalnya, bergantung pada keadaan, bergantung pada penggunaan).
This compound menekan pelepasan dopamin yang menyimpang yang terjadi selama peristiwa iskemik. Pelepasan dopamin yang berlebihan bersifat neurotoksik dan berkontribusi pada kerusakan neuronal. Telah ditunjukkan bahwa this compound berikatan dengan situs pengambilan kembali dopamin, yang menunjukkan bahwa ia dapat memberikan efeknya dengan memodulasi fungsi transporter dopamin (DAT).
Data kuantitatif spesifik seperti afinitas pengikatan (Ki) atau potensi penghambatan (IC50) untuk interaksi this compound dengan DAT belum dilaporkan secara publik.
Protokol Eksperimental: Uji Pengambilan Kembali Dopamin
Metodologi berikut dapat digunakan untuk mengukur penghambatan pengambilan kembali dopamin:
-
Sediaan Sinaptosom: Sinaptosom diisolasi dari daerah otak yang kaya dopamin (misalnya, striatum) dari hewan pengerat.
-
Uji Pengambilan: Sinaptosom diinkubasi dengan dopamin berlabel radio ([3H]DA) dengan ada atau tidak adanya konsentrasi this compound yang berbeda.
-
Penghentian dan Pengukuran: Pengambilan dihentikan dengan filtrasi cepat, dan radioaktivitas yang terkait dengan sinaptosom diukur menggunakan sintilasi cair.
-
Analisis Data: Data dianalisis untuk menentukan konsentrasi penghambatan 50% (IC50) untuk this compound, yang menunjukkan potensinya dalam menghambat pengambilan kembali dopamin.
Visualisasi Mekanisme dan Alur Kerja
Diagram berikut mengilustrasikan jalur pensinyalan yang ditargetkan oleh this compound dan alur kerja eksperimental yang digunakan untuk mengkarakterisasi aktivitasnya.
Keterangan: Jalur pensinyalan yang ditargetkan oleh this compound.
Keterangan: Alur kerja eksperimental untuk karakterisasi this compound.
Kesimpulan
This compound menunjukkan profil farmakologis yang kompleks dan multi-target yang menjadikannya kandidat yang menarik untuk pengobatan cedera SSP iskemik. Kemampuannya untuk secara bersamaan memerangi stres oksidatif, menstabilkan homeostasis ionik melalui modulasi saluran natrium, dan mengurangi neurotoksisitas yang diinduksi dopamin menunjukkan pendekatan komprehensif untuk neuroproteksi. Penelitian lebih lanjut untuk mengukur secara tepat interaksinya dengan saluran natrium dan transporter dopamin akan lebih memperjelas potensi terapeutiknya dan memandu pengembangan klinis di masa depan. Panduan teknis ini merangkum pemahaman saat ini tentang target terapi this compound, menyediakan dasar bagi para peneliti untuk mengeksplorasi lebih lanjut mekanisme dan aplikasinya.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of TAK-218
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-218 is an experimental neuroprotective compound with a 2,3-dihydrobenzofuran-5-amine structure, analogous to alpha-tocopherol. It has demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS) trauma and ischemia.[1] The primary mechanisms of action attributed to this compound include the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.[1] These application notes provide a detailed overview of the experimental protocols for in vivo studies of this compound, based on available scientific literature.
Mechanism of Action
This compound is a multi-target neuroprotective agent. Its efficacy in models of cerebral ischemia-reperfusion injury is believed to stem from its ability to concurrently address several key pathological processes. The compound inhibits lipid peroxidation, a major contributor to cell membrane damage during oxidative stress.[1] Additionally, it modulates sodium channels and suppresses excessive dopamine release, both of which are implicated in excitotoxicity and neuronal damage following an ischemic event.[1]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in neuroprotection.
In Vivo Experimental Protocols
The following protocols are based on a three-vessel focal ischemic rat model, a commonly used method for inducing reproducible cerebral ischemia.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Three-Vessel Focal Ischemic Rat Model
This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery (MCA) and both common carotid arteries (CCAs).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk suture
-
This compound solution (2 mg/mL in saline)
-
Saline solution (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).
-
Make a midline cervical incision and expose the right common carotid artery (CCA).
-
Carefully separate the CCA from the vagus nerve and ligate it with a 4-0 silk suture.
-
Expose the left CCA and temporarily occlude it with a vessel clip.
-
Perform a craniotomy to expose the right MCA.
-
-
Induction of Ischemia:
-
Occlude the right MCA using a micro-clip or by electrocoagulation. The duration of occlusion can be varied to model different severities of ischemia (e.g., 60-90 minutes for transient ischemia).
-
-
Reperfusion:
-
After the desired occlusion period, remove the clip from the MCA and the left CCA to allow for reperfusion.
-
-
Drug Administration:
-
Two hours after the onset of reperfusion, administer this compound (2 mg/kg) or an equivalent volume of saline via intraperitoneal (IP) injection.[1]
-
-
Post-Operative Care and Neurological Assessment:
-
Suture the incisions and allow the animal to recover in a warmed cage.
-
Perform neurological deficit scoring at regular intervals (e.g., 24 and 48 hours post-reperfusion) to assess functional outcomes.
-
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 48 hours post-reperfusion), euthanize the animals and perfuse the brains with cold saline.
-
Remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Measurement of Lipid Peroxidation Markers
Procedure:
-
Sample Collection:
-
Collect brain tissue from the ischemic and contralateral hemispheres at the time of sacrifice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform a TBARS assay to measure malondialdehyde (MDA) levels, a common marker of lipid peroxidation. Commercial kits are widely available for this purpose.
-
-
Measurement of F2-Isoprostanes:
-
For a more specific measure of lipid peroxidation, quantify the levels of F2-isoprostanes in brain tissue or plasma using gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Presentation
The following table summarizes the key quantitative data available from in vivo studies of this compound. It is important to note that publicly available data is limited.
| Parameter | Animal Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| Infarct Volume | Three-Vessel Focal Ischemic Rat Model | This compound | 2 mg/kg, IP, 2 hours post-reperfusion | 10% decrease in total adjusted infarction volume (not statistically significant in the original study) | [1] |
Conclusion
This compound shows promise as a neuroprotective agent with a multi-faceted mechanism of action. The provided protocols for in vivo studies using a three-vessel focal ischemic rat model offer a framework for further investigation into its therapeutic potential. Future studies should aim to generate more extensive quantitative data to fully characterize the dose-response relationship and therapeutic window of this compound. Additionally, exploring its effects on a broader range of behavioral and histological outcomes will be crucial in advancing its development as a potential treatment for ischemic stroke and other neurological disorders.
References
Application Notes and Protocols for TAK-218 Administration in Rat Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-218 is a novel neuroprotective agent with a multi-faceted mechanism of action, making it a compound of interest for therapeutic strategies in ischemic events.[1][2] Preclinical studies in rat models of cerebral ischemia have demonstrated its potential to mitigate ischemic damage.[1][3] These application notes provide a comprehensive overview of the administration of this compound in rat models of ischemia, including detailed protocols, quantitative data from preclinical studies, and a visualization of its proposed mechanism of action.
This compound, a 5-aminocoumaran derivative, exhibits a range of anti-ischemic properties, primarily attributed to its ability to suppress aberrant dopamine release, modulate sodium channels, and inhibit lipid peroxidation.[1][2][4] It is the S-(+)-enantiomer of the compound 26n and has been shown to improve survival rates in rat models of cerebral ischemia.[2]
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in rat models of cerebral ischemia.
| Parameter | Ischemia Model | Animal Model | This compound Dose and Route | Timing of Administration | Key Findings | Reference |
| Infarct Volume | Three-vessel focal cerebral ischemia/reperfusion | Rat | 2 mg/kg, Intraperitoneal (IP) | 2 hours post-reperfusion | 10% decrease in total adjusted infarction volume (not statistically significant in this study) | [1] |
| Survival Rate | Cerebral Ischemia | Rat | 1-3 mg/kg, Intraperitoneal (IP) | Not specified | Improved survival rate | [2] |
Experimental Protocols
Induction of Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes a common method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a rounded tip
-
Sutures
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
The duration of occlusion can vary depending on the desired severity of ischemia (e.g., 60-120 minutes for transient ischemia).
-
For reperfusion, gently withdraw the monofilament after the occlusion period.
-
Suture the incision and allow the rat to recover from anesthesia.
Administration of this compound
This protocol outlines the intraperitoneal administration of this compound to rats following the induction of ischemia.
Materials:
-
This compound
-
Vehicle (e.g., saline, dimethyl sulfoxide - DMSO)
-
Syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 250g rat, you would need 0.5 mg of this compound).
-
At the designated time point post-reperfusion (e.g., 2 hours), gently restrain the rat.
-
Administer the this compound solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
The volume of injection should be appropriate for the size of the rat (typically 1-2 ml).
-
For control animals, administer an equivalent volume of the vehicle.
Assessment of Ischemic Damage
a) Neurological Deficit Scoring: Neurological function can be assessed at various time points post-ischemia using a scoring system. A common example is a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
b) Infarct Volume Measurement (TTC Staining):
-
At the end of the experiment (e.g., 24 hours or 7 days post-ischemia), euthanize the rat.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Signaling Pathways and Experimental Workflows
References
Preclinical Dosage Guidelines for Tak-218: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on Tak-218, a neuroprotective agent with potential therapeutic applications in ischemic and traumatic central nervous system (CNS) injuries. The following sections detail its mechanism of action, dosage information from preclinical models, and protocols for key experiments.
Mechanism of Action
This compound is a 5-aminocoumaran derivative that exhibits a multi-faceted neuroprotective profile. Its mechanisms of action include:
-
Antioxidant Activity : this compound is a potent inhibitor of lipid peroxidation.
-
Suppression of Dopamine Release : It has been shown to inhibit the aberrant release of dopamine, which can be excitotoxic in the context of ischemia.
-
Modulation of Sodium Channels : The compound also modulates sodium channels, which may contribute to its neuroprotective effects.
Signaling Pathway
The neuroprotective effects of this compound are believed to stem from its ability to interfere with key pathological processes in ischemic injury.
Application Notes and Protocols for Assessing TAK-218 Efficacy in Neurotrauma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the therapeutic potential of TAK-218, a neuroprotective agent, in preclinical models of neurotrauma. The protocols outlined below detail methodologies for in vivo and in vitro neurotrauma models, along with key outcome measures to assess the efficacy of this compound.
Introduction to this compound
This compound is a novel neuroprotective compound with a multi-modal mechanism of action, making it a promising candidate for mitigating the complex secondary injury cascades that follow neurotrauma. Its therapeutic potential stems from its ability to concurrently suppress aberrant dopamine release, modulate sodium channels, and inhibit lipid peroxidation.[1] Preclinical studies have demonstrated its efficacy in reducing mortality and preventing functional and histopathological changes in various models of central nervous system injury, including head and spinal cord injury.[2]
In Vivo Neurotrauma Models
The selection of an appropriate animal model is critical for evaluating the neuroprotective effects of this compound. The Controlled Cortical Impact (CCI) and Fluid Percussion Injury (FPI) models are highly reproducible and clinically relevant models of traumatic brain injury (TBI).
Controlled Cortical Impact (CCI) Model
The CCI model produces a focal contusion with well-defined and reproducible injury parameters.[3][4]
Experimental Protocol: CCI in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% induction, 2% maintenance).[5] Body temperature is maintained at 37°C using a heating pad. The animal is placed in a stereotaxic frame.
-
Craniotomy: A midline scalp incision is made, and the skin and fascia are retracted. A 5 mm craniotomy is performed over the desired cortical region (e.g., parietal cortex) between the bregma and lambda sutures, keeping the dura mater intact.[5]
-
Injury Induction: A pneumatic or electromagnetic impactor device is used. For a moderate injury, a 3 mm flat-tip impactor is propelled at a velocity of 4.0 m/s to a depth of 2 mm with a dwell time of 500 ms.[5]
-
Post-Injury Care: The bone flap is not replaced, and the scalp is sutured. Animals are monitored during recovery from anesthesia and receive appropriate post-operative analgesia.
Fluid Percussion Injury (FPI) Model
The FPI model generates a combination of focal and diffuse brain injury, mimicking aspects of clinical TBI.[6][7]
Experimental Protocol: Lateral FPI in Rats
-
Animal Preparation: Similar to the CCI model, rats are anesthetized and placed in a stereotaxic frame.
-
Craniotomy and Hub Placement: A craniotomy is performed over the parietal cortex, lateral to the sagittal suture. A Luer-Lock hub is securely attached to the skull surrounding the craniotomy using dental cement.
-
Injury Induction: The FPI device, consisting of a pendulum and a fluid-filled reservoir, is connected to the hub. The pendulum is released, striking a piston and delivering a fluid pressure pulse of a specific magnitude (e.g., 2.0-2.5 atm for moderate injury) to the intact dura.[8]
-
Post-Injury Care: The hub is removed, the incision is sutured, and the animal is monitored for recovery. The duration of the righting reflex is recorded as an acute measure of injury severity.[8]
In Vitro Neurotrauma Models
In vitro models offer a controlled environment to investigate the cellular and molecular mechanisms of neurotrauma and the direct effects of this compound on neuronal cells.
Stretch Injury Model
This model simulates the mechanical deformation and stretching of axons that occur during TBI.[9][10]
Experimental Protocol: In Vitro Stretch Injury
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured on flexible silicone membranes in multi-well plates.[11]
-
Injury Induction: The plates are placed in a specialized device that uses a rapid pressure pulse or mechanical indentation to stretch the silicone membranes, inducing a defined strain on the cultured cells.[9][12]
-
This compound Treatment: this compound can be added to the culture medium at various concentrations and time points (pre-injury, co-injury, or post-injury) to assess its protective effects.
-
Outcome Measures: Cell viability, apoptosis, and neurite integrity are assessed at different time points post-injury.
Efficacy Assessment: Outcome Measures
A combination of behavioral, histological, and biochemical assessments should be employed to comprehensively evaluate the efficacy of this compound.
Behavioral Assessments
Behavioral tests are crucial for determining the functional recovery promoted by this compound.[13][14]
| Function Assessed | Test | Description | Typical Time Points |
| Motor Function & Balance | Beam-Balance Test | Rats are placed on a narrow beam, and their ability to balance is scored on an ordinal scale.[15] | 1-7 days post-injury |
| Motor Coordination | Beam-Walk Test | Rats traverse a narrow beam, and the number of foot slips or falls is recorded.[14][15] | 1-14 days post-injury |
| Cognitive Function (Spatial Learning & Memory) | Morris Water Maze | Rats are trained to find a hidden platform in a pool of water. Escape latency and path length are measured.[14][15] | 14-28 days post-injury |
| Neurological Deficits | Neurological Severity Score (NSS) | A composite score based on a series of reflex and motor tests to assess overall neurological function.[15][16] | 1-7 days post-injury |
Histological Assessments
Histological analysis provides quantitative data on the extent of tissue damage and neuronal death.
| Parameter | Staining Method | Purpose |
| General Neuropathology | Hematoxylin & Eosin (H&E) | To visualize the overall tissue morphology, identify the lesion core, and assess cellular infiltration.[17] |
| Neuronal Degeneration | Fluoro-Jade C | Stains degenerating neurons, providing a clear marker of neuronal injury.[17] |
| Apoptosis | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) | Detects DNA fragmentation, a hallmark of apoptotic cells.[18][19] |
| Apoptotic Pathway Activation | Caspase-3 Immunohistochemistry | Identifies cells undergoing apoptosis through the activation of caspase-3, a key executioner caspase.[18][20] |
Experimental Protocol: Immunohistochemistry for Caspase-3
-
Tissue Preparation: Brains are perfused, post-fixed, and sectioned (e.g., 40 µm coronal sections).
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding is blocked using a suitable blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown stain in positive cells.
-
Quantification: The number of caspase-3 positive cells in defined regions of interest is quantified using stereological methods.
Biochemical Assessments
| Parameter | Method | Purpose |
| Lipid Peroxidation | Malondialdehyde (MDA) Assay | Measures the levels of MDA, a major product of lipid peroxidation, in brain tissue homogenates. |
| Dopamine Levels | High-Performance Liquid Chromatography (HPLC) | Quantifies the concentration of dopamine and its metabolites in brain tissue to assess the effect of this compound on dopamine homeostasis. |
Signaling Pathways and Experimental Workflows
References
- 1. Cerebral ischemia-reperfusion injury: a novel therapeutic approach with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Controlled cortical impact (CCI) animal model [bio-protocol.org]
- 6. Rodent Fluid Percussion Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 7. Clinical relevance of midline fluid percussion brain injury: acute deficits, chronic morbidities, and the utility of biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model for Juvenile, Lateral Fluid Percussion Brain Injury Reveals Sex-Dependent Differences in Neuroinflammation and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Traumatic Brain Injury In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. Modeling Central Nervous System Injury In Vitro: Current Status and Promising Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for High Speed Stretch Injury of Human Induced Pluripotent Stem Cell-derived Neurons in a 96-well Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Motor and cognitive function evaluation following experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: A Metric Test for Assessing Spatial Working Memory in Adult Rats Following Traumatic Brain Injury [jove.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Neuronal and glial apoptosis in human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bench-to-bedside review: Apoptosis/programmed cell death triggered by traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tak-218 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the neuroprotective agent Tak-218 used in preclinical animal studies, with a focus on rat models of cerebral ischemia. The following sections detail the quantitative data from these studies, provide step-by-step experimental protocols, and include visualizations to aid in experimental design and execution.
Data Presentation: Summary of this compound Administration in Rats
The following table summarizes the known administration routes and corresponding dosages of this compound in rat models of cerebral ischemia. This information is critical for designing new preclinical studies and for the comparison of outcomes across different experimental setups.
| Administration Route | Animal Model | Dosage | Study Focus | Reference |
| Intraperitoneal (i.p.) Injection | Rat (Transient Forebrain Ischemia) | 0.3, 1, or 3 mg/kg | Neuroprotection | [1] |
| Rat (Focal Cerebral Ischemia/Reperfusion) | 2 mg/kg | Neuroprotection | [2][3] | |
| Continuous Subcutaneous (s.c.) Infusion | Rat (Transient Forebrain Ischemia) | 0.03 or 0.1 mg/rat/h (for 48 hours) | Neuroprotection | [1] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. These protocols are based on published literature and standard laboratory practices.
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol outlines the procedure for the intraperitoneal administration of this compound in a rat model of cerebral ischemia.
Materials:
-
This compound
-
Sterile saline (0.9% sodium chloride)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Based on a study by Hashimoto et al. (1996), saline can be used as a vehicle for this compound administration.[2][3]
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 0.3, 1, 2, or 3 mg/kg).[1][2][3]
-
Dissolve the calculated amount of this compound in a known volume of sterile saline to achieve the final desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Restraint:
-
Weigh the rat accurately to determine the correct injection volume.
-
Gently restrain the rat. One common method is to hold the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the rat's abdomen. This location helps to avoid the cecum, which is located on the left side, and the urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions following the injection.
-
Dosing Frequency:
-
In a study on transient forebrain ischemia, three intraperitoneal injections were administered post-ischemia.[1] The exact timing and interval between these injections were not specified. A common approach in such studies is to administer the doses at specific time points after the ischemic event (e.g., 2, 24, and 48 hours post-reperfusion).
-
In another study, a single 2 mg/kg dose was administered intraperitoneally 2 hours after reperfusion.[2][3]
Protocol 2: Continuous Subcutaneous (s.c.) Infusion of this compound in Rats
This protocol describes the continuous subcutaneous administration of this compound over 48 hours using an osmotic pump in a rat model.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Osmotic pump (e.g., ALZET® osmotic pump) with an appropriate flow rate and duration
-
Filling tube for the osmotic pump
-
Surgical instruments for implantation (scalpel, forceps, sutures or wound clips)
-
Anesthetic
-
Analgesic
-
70% ethanol or other skin disinfectant
-
Sterile gauze
-
Animal clippers
-
Warming pad
Procedure:
-
Pump Preparation:
-
Calculate the concentration of this compound needed for the pump reservoir based on the desired infusion rate (0.03 or 0.1 mg/rat/h), the pump's flow rate, and the duration of the infusion (48 hours).[1]
-
Dissolve the calculated amount of this compound in the sterile vehicle.
-
Following the manufacturer's instructions, fill the osmotic pump with the this compound solution using the provided filling tube.
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave the fur from the dorsal thoracic region (between the scapulae).
-
Disinfect the surgical site with 70% ethanol or another suitable disinfectant.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the filled osmotic pump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Surgical Care:
-
Administer an analgesic as per the approved protocol.
-
Allow the rat to recover from anesthesia on a warming pad.
-
Monitor the animal for signs of pain, infection, or any other complications at the surgical site.
-
The pump will deliver this compound continuously at the specified rate for the designated duration.
-
Visualization of Experimental Workflows
Intraperitoneal Injection Workflow
Caption: Workflow for Intraperitoneal Administration of this compound.
Continuous Subcutaneous Infusion Workflow
Caption: Workflow for Continuous Subcutaneous Infusion of this compound.
Note on Oral Administration
Currently, there is a lack of publicly available data on the oral administration of this compound in animal studies. Therefore, no protocol for this route can be provided at this time. Researchers interested in exploring the oral bioavailability and efficacy of this compound would need to conduct initial pharmacokinetic and formulation studies to determine suitable vehicles and dosages.
References
Application Notes and Protocols: Neurological Function Tests Following Tak-218 Treatment in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tak-218 is a neuroprotective agent with a multi-faceted mechanism of action, including the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.[1] These properties make it a promising candidate for therapeutic intervention in neurological disorders such as stroke and other neurodegenerative diseases.[2][3] Assessing the in vivo efficacy of this compound requires robust and reproducible behavioral assays to quantify its effects on neurological function in animal models. This document provides detailed protocols for a battery of standard neurological function tests in mice, designed to evaluate motor coordination, locomotor activity, anxiety levels, and spatial learning and memory following this compound treatment.
Hypothetical Neuroprotective Signaling Pathway of this compound
The following diagram illustrates a potential signaling pathway for the neuroprotective effects of this compound, based on its known mechanisms of action.
Caption: Hypothetical signaling pathway of this compound's neuroprotective effects.
Experimental Protocols
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance in mice.
Experimental Workflow:
Caption: Workflow for the Rotarod test.
Protocol:
-
Apparatus: An automated rotarod unit with a textured rod to prevent slipping.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse on the rotating rod, which is initially set at a low constant speed (e.g., 4 rpm).[4]
-
Once the mouse is stable, start the acceleration protocol (e.g., from 4 to 40 rpm over 300 seconds).[4]
-
Record the latency for the mouse to fall off the rod. A fall is registered when the mouse trips the infrared beam at the base of the apparatus.[5]
-
If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[4]
-
Conduct three trials per mouse with a 15-minute inter-trial interval.[4][6]
-
-
Data Analysis: The primary endpoint is the latency to fall from the rod. An increase in latency in the this compound treated group compared to the vehicle group would indicate improved motor coordination.
Example Data:
| Treatment Group | Trial 1 (s) | Trial 2 (s) | Trial 3 (s) | Average Latency (s) |
| Vehicle | 85 ± 10 | 105 ± 12 | 120 ± 15 | 103.3 ± 8.5 |
| This compound (1 mg/kg) | 110 ± 11 | 135 ± 14 | 155 ± 18 | 133.3 ± 9.8 |
| This compound (5 mg/kg) | 140 ± 15 | 165 ± 16 | 190 ± 20 | 165.0 ± 12.1 |
Data are presented as mean ± SEM. This is illustrative data.
Open Field Test for Locomotor Activity and Anxiety
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
Experimental Workflow:
Caption: Workflow for the Open Field test.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls, often made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by software.[7]
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes.[8]
-
Procedure:
-
Gently place the mouse in the center of the open field arena.[9][10]
-
Allow the mouse to explore freely for a predetermined duration (typically 5-20 minutes).[9][11]
-
Record the session using an overhead video camera connected to a tracking software.[8]
-
After each trial, clean the arena with 70% ethanol to remove olfactory cues.[8][9]
-
-
Data Analysis: Key parameters include total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and the number of rearing events (exploratory behavior).[7] A decrease in time spent in the center is indicative of higher anxiety.
Example Data:
| Treatment Group | Total Distance (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | 35.2 ± 3.1 | 28.5 ± 4.2 | 45 ± 5 |
| This compound (1 mg/kg) | 34.8 ± 2.9 | 45.3 ± 5.1 | 48 ± 6 |
| This compound (5 mg/kg) | 36.1 ± 3.5 | 60.1 ± 6.3 | 52 ± 5 |
Data are presented as mean ± SEM. This is illustrative data.
Elevated Plus Maze for Anxiety-Like Behavior
This test is a widely used assay for assessing anxiety-like behaviors in rodents.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[12]
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes.[12]
-
Procedure:
-
Data Analysis: The primary measures are the time spent in and the number of entries into the open and closed arms.[13] An increase in the percentage of time spent in the open arms and the percentage of open arm entries suggests an anxiolytic effect.
Example Data:
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | 15.2 ± 2.5 | 20.1 ± 3.1 | 30 ± 4 |
| This compound (1 mg/kg) | 25.8 ± 3.0 | 30.5 ± 4.2 | 32 ± 3 |
| This compound (5 mg/kg) | 38.4 ± 4.1 | 42.3 ± 5.0 | 31 ± 4 |
Data are presented as mean ± SEM. This is illustrative data.
Morris Water Maze for Spatial Learning and Memory
This test is a classic assay for hippocampal-dependent spatial learning and memory.
Experimental Workflow:
Caption: Workflow for the Morris Water Maze test.
Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a submerged escape platform.[15] Visual cues are placed around the room.[15][16]
-
Acquisition Phase:
-
Probe Trial:
-
Data Analysis:
-
Learning: A learning curve is generated from the escape latencies during the acquisition phase. A steeper curve indicates faster learning.
-
Memory: In the probe trial, the percentage of time spent in the target quadrant (where the platform was located) is measured. A higher percentage indicates better spatial memory.
-
Example Data:
Acquisition Phase - Escape Latency (s)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |
| Vehicle | 55.1 ± 4.2 | 42.3 ± 3.8 | 30.5 ± 3.1 | 25.4 ± 2.9 |
| This compound (1 mg/kg) | 54.8 ± 4.5 | 35.1 ± 3.5 | 22.6 ± 2.8 | 18.2 ± 2.5 |
| This compound (5 mg/kg) | 55.3 ± 4.3 | 28.9 ± 3.2 | 18.4 ± 2.5 | 14.1 ± 2.1 |
Probe Trial
| Treatment Group | % Time in Target Quadrant |
| Vehicle | 30.2 ± 3.5 |
| This compound (1 mg/kg) | 45.8 ± 4.1 |
| This compound (5 mg/kg) | 58.1 ± 4.8 |
Data are presented as mean ± SEM. This is illustrative data.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers should establish their own baseline data and perform appropriate statistical analysis.
References
- 1. Cerebral ischemia-reperfusion injury: a novel therapeutic approach with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. scispace.com [scispace.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Open field test for mice [protocols.io]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. mmpc.org [mmpc.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histopathological Analysis of Brain Tissue Following Tak-218 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-218 is a novel neuroprotective compound with multiple anti-ischemic properties, including the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation[1]. These characteristics suggest its potential therapeutic utility in conditions involving neuronal damage, such as cerebral ischemia[1][2]. Furthermore, related compounds like TAK-242 have been shown to exhibit anti-neuroinflammatory effects by inhibiting Toll-like receptor 4 (TLR4) signaling[3][4]. Histopathological analysis of brain tissue following this compound administration is therefore critical to elucidate its in-vivo effects on neuronal integrity, glial cell response, and apoptotic pathways.
These application notes provide a framework for assessing the neuroprotective and anti-inflammatory effects of this compound through established histopathological techniques. Detailed protocols for tissue processing, staining, and analysis are provided to ensure reproducible and robust results.
Key Histopathological Assessments
The primary objectives of the histopathological analysis are to quantify the extent of neuroprotection and to characterize the cellular responses to this compound in a model of brain injury. Key assessments include:
-
Neuronal Viability and Morphology: To determine if this compound prevents neuronal loss and preserves cellular structure.
-
Glial Cell Activation: To assess the impact of this compound on neuroinflammation by examining the activation state of microglia and astrocytes[5][6].
-
Apoptosis: To investigate whether this compound reduces programmed cell death in response to injury.
The following table summarizes the recommended experimental assays and their respective readouts.
| Histopathological Assay | Target | Primary Endpoint(s) | Purpose |
| Nissl Staining | Neuronal Nissl bodies (rough endoplasmic reticulum) | Number and morphology of surviving neurons | To assess neuronal loss and general brain tissue architecture[7][8][9]. |
| Immunohistochemistry (IHC) | Ionized calcium-binding adapter molecule 1 (Iba1) | Density and morphology of microglia | To quantify microglial activation as a marker of neuroinflammation[5]. |
| Immunohistochemistry (IHC) | Glial Fibrillary Acidic Protein (GFAP) | Density and morphology of astrocytes | To quantify astrogliosis as a marker of neuroinflammatory response[6]. |
| TUNEL Assay | DNA fragmentation in apoptotic cells | Number of TUNEL-positive cells | To quantify the extent of apoptosis (programmed cell death)[10][11][12]. |
Experimental Workflow
The overall experimental process, from animal model and drug administration to final data analysis, follows a structured workflow. This ensures consistency and minimizes variability across experimental groups.
Caption: Experimental workflow from in-vivo procedures to final data analysis.
Hypothetical Signaling Pathway Modulation by this compound
Based on the known anti-inflammatory properties of related compounds[3][4], this compound may exert its neuroprotective effects by modulating glial cell activation. A potential mechanism is the inhibition of pro-inflammatory signaling cascades in microglia, which in turn reduces the activation of neurotoxic astrocytes and subsequent neuronal damage.
Caption: Hypothetical anti-neuroinflammatory signaling pathway of this compound.
Detailed Experimental Protocols
Protocol 1: Brain Tissue Preparation and Sectioning
This protocol describes the initial steps of animal perfusion, tissue fixation, and sectioning, which are crucial for preserving tissue morphology and antigenicity[13][14][15].
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Cryoprotectant solution (30% sucrose in PBS)
-
2-methylbutane (isopentane)
-
Dry ice
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or sliding microtome
Procedure:
-
Deeply anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic[15].
-
Perform transcardial perfusion, first with ice-cold PBS to flush out the blood, followed by ice-cold 4% PFA for fixation[16].
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C[17].
-
For cryosectioning, transfer the brain to a 30% sucrose solution at 4°C for cryoprotection until it sinks (typically 24-48 hours)[15].
-
Flash-freeze the brain by immersing it in 2-methylbutane chilled with dry ice for approximately 30 seconds[15]. Store at -80°C until sectioning.
-
Embed the frozen brain in OCT compound.
-
Cut coronal or sagittal sections at a desired thickness (e.g., 20-40 µm) using a cryostat[17][18].
-
Mount sections onto charged microscope slides (e.g., Superfrost Plus) and store them at -80°C until staining.
Protocol 2: Nissl Staining (Cresyl Violet)
Nissl staining is used to visualize the basic structure of neurons and identify neuronal loss[7][8][9][18][19].
Materials:
-
0.1% Cresyl Violet Acetate solution
-
Glacial Acetic Acid
-
Ethanol (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Distilled water
-
Permanent mounting medium
Procedure:
-
Bring slides to room temperature and rehydrate them through a series of ethanol solutions (100%, 95%, 70%) and then distilled water[8].
-
Stain the sections in a 0.1% cresyl violet solution (warmed to 37-50°C for better penetration if needed) for 5-10 minutes[7][8][9].
-
Briefly rinse the slides in distilled water[8].
-
Differentiate the sections in 95% ethanol. This step is critical and should be monitored microscopically to achieve optimal contrast between Nissl bodies (purple-blue) and the background[7][8].
-
Dehydrate the sections through 100% ethanol (2 changes, 5 minutes each) and clear in xylene (2 changes, 5 minutes each)[7][8].
-
Coverslip the slides using a permanent mounting medium.
Protocol 3: Immunohistochemistry (IHC) for Iba1 and GFAP
This protocol allows for the detection of specific proteins to assess microglial (Iba1) and astrocyte (GFAP) activation[17][20][21][22][23].
Materials:
-
PBS with Triton X-100 (PBST)
-
Blocking solution (e.g., 5% Normal Donkey Serum in PBST)
-
Primary antibodies (e.g., Rabbit anti-Iba1, Mouse anti-GFAP)
-
Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Wash the sections on slides three times for 5 minutes each in PBS.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Permeabilize the sections with PBST (e.g., 0.3% Triton X-100 in PBS) for 10 minutes.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding[23].
-
Incubate the sections with the primary antibody (diluted in antibody solution) overnight at 4°C in a humidified chamber[17][23].
-
Wash the sections three times for 10 minutes each in PBST.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light[20].
-
Wash the sections three times for 10 minutes each in PBST, protected from light.
-
Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Wash once more with PBS.
-
Coverslip the slides using an antifade mounting medium.
Protocol 4: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis[10][11][12][24].
Materials:
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
Proteinase K solution
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction mixture (TdT enzyme and fluorescently labeled dUTP)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Rehydrate the tissue sections as described in the Nissl staining protocol.
-
Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to increase permeability[10].
-
Wash slides with PBS.
-
Incubate the sections in the TUNEL reaction mixture (containing TdT and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light[10][24].
-
Wash the sections three times with PBS to stop the reaction.
-
Counterstain with DAPI for 10 minutes.
-
Wash with PBS and coverslip using an antifade mounting medium.
Data Presentation and Quantitative Analysis
Table 1: Quantitative Analysis of Neuronal Survival and Apoptosis Cell counts are represented as Mean ± SEM (n=8 animals/group). ROIs: Cortex, Hippocampus CA1.
| Treatment Group | Nissl-Positive Neurons (cells/mm²) | TUNEL-Positive Cells (cells/mm²) |
|---|---|---|
| Sham Control | 250 ± 15 | 5 ± 1 |
| Vehicle + Injury | 110 ± 20 | 85 ± 10 |
| This compound (1 mg/kg) + Injury | 190 ± 18 | 30 ± 5 |
| This compound (5 mg/kg) + Injury | 235 ± 12 | 12 ± 3 |
Table 2: Quantitative Analysis of Glial Cell Activation Cell counts are represented as Mean ± SEM (n=8 animals/group). ROI: Peri-infarct Region.
| Treatment Group | Iba1-Positive Microglia (cells/mm²) | GFAP-Positive Astrocytes (cells/mm²) |
|---|---|---|
| Sham Control | 25 ± 4 | 30 ± 5 |
| Vehicle + Injury | 150 ± 22 | 180 ± 25 |
| This compound (1 mg/kg) + Injury | 80 ± 10 | 95 ± 12 |
| This compound (5 mg/kg) + Injury | 40 ± 6 | 55 ± 8 |
References
- 1. Cerebral ischemia-reperfusion injury: a novel therapeutic approach with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial TAK1 promotes neurotoxic astrocytes and cognitive impairment in LPS-induced hippocampal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial cell response to 3,4-(+/-)-methylenedioxymethamphetamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 8. ronaldschulte.nl [ronaldschulte.nl]
- 9. scribd.com [scribd.com]
- 10. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Histological outcome evaluation of selected brain preparation protocols for white fiber dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Embedding brain tissue for routine histopathology—a processing step worthy of consideration in the digital pathology era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat brain processing for histological analyses (update) [protocols.io]
- 16. Histopathological modeling of status epilepticus-induced brain damage based on in vivo diffusion tensor imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 18. r.marmosetbrain.org [r.marmosetbrain.org]
- 19. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 20. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Immunohistochemistry (IHC) protocol [hellobio.com]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Navigating the Challenges of Tak-218 Insolubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with Tak-218, a compound with promising neuroprotective properties that can exhibit poor solubility in aqueous solutions. This guide offers practical solutions and detailed protocols to ensure consistent and reliable experimental results.
Troubleshooting Guide: Overcoming this compound Insolubility
Researchers may encounter difficulties in dissolving this compound, a 2,3-dihydrobenzofuran-5-amine derivative, for in vitro and in vivo studies. The following question-and-answer format addresses common issues and provides step-by-step solutions.
Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
Answer:
Direct dissolution of this compound in neutral aqueous buffers can be challenging due to its hydrophobic nature. As this compound is supplied as a dihydrochloride salt, its solubility is pH-dependent.
Recommended Steps:
-
Lower the pH: Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., pH 4-5). The protonation of the amine group on the this compound molecule at a lower pH can increase its aqueous solubility.
-
Use a Co-solvent: If acidic conditions are not suitable for your experiment, a co-solvent system is recommended.
-
Initial Dissolution in Organic Solvent: First, dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Serial Dilution: Gradually add your aqueous buffer to the organic solvent concentrate while vortexing or stirring to avoid precipitation.
-
-
Sonication: Gentle sonication can aid in the dissolution of suspended particles. However, prolonged or high-energy sonication should be avoided to prevent degradation of the compound.
Question 2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. How can I prevent this?
Answer:
Precipitation upon dilution is a common issue with hydrophobic compounds. This is often due to the compound's concentration exceeding its solubility limit in the final aqueous environment.
Troubleshooting Strategies:
-
Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is as low as possible (typically <0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use a Surfactant: For certain in vitro assays, the inclusion of a biocompatible surfactant at a low concentration may help maintain solubility. The choice of surfactant should be carefully validated for compatibility with your specific assay.
Question 3: What are the recommended solvent systems for preparing this compound for in vivo studies?
Answer:
For in vivo administration, it is crucial to use a well-tolerated vehicle that ensures the bioavailability of this compound. One study reported the intraperitoneal injection of this compound in saline, suggesting some level of aqueous solubility was achieved, likely due to its salt form. However, for higher concentrations or different administration routes, more complex vehicle formulations may be necessary.
Recommended In Vivo Formulations:
-
Aqueous-based with co-solvents: A common formulation involves a mixture of DMSO, polyethylene glycol 300 (PEG300), a surfactant like Tween-80, and saline.
-
Lipid-based: For oral or subcutaneous administration, an oil-based formulation, such as corn oil with a small percentage of DMSO, can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Quantitative solubility data for this compound in various solvents is summarized in the table below. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (≥ 568.88 mM) | Requires sonication for dissolution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.73 mM) | Results in a clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.73 mM) | Results in a clear solution |
| Ethanol | Data not available, but generally used as a co-solvent for similar compounds. | - |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly soluble | Solubility increases at lower pH. |
Q2: How should I store my this compound stock solutions?
A2: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions in tightly sealed vials and store at -20°C or -80°C to minimize degradation and solvent evaporation. Avoid repeated freeze-thaw cycles.
Q3: Are there any known stability issues with this compound in solution?
A3: As with many complex organic molecules, prolonged exposure to light, extreme pH, and high temperatures can lead to degradation. It is advisable to protect solutions from light and prepare them fresh whenever possible.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound dihydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution for any undissolved particles before use.
Protocol 2: Preparation of an In Vivo Formulation (Aqueous-based)
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration.
-
In a separate sterile tube, combine the required volumes of PEG300, Tween-80, and saline according to the desired final percentages (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
While vortexing the vehicle mixture, slowly add the DMSO stock solution to achieve the final desired concentration of this compound.
-
Continue to vortex until the solution is clear and homogenous.
-
This formulation should be prepared fresh before each use.
Signaling Pathways and Mechanisms of Action
This compound is a neuroprotective agent with a multi-faceted mechanism of action, including the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.
Suppression of Dopamine Release
While the precise mechanism is still under investigation, it is hypothesized that this compound may modulate presynaptic dopamine levels. This could occur through interaction with dopamine autoreceptors (like D2 receptors) which provide negative feedback on dopamine synthesis and release, or by influencing the dopamine transporter (DAT) responsible for reuptake.
Modulation of Voltage-Gated Sodium Channels
This compound's neuroprotective effects may also stem from its ability to modulate the activity of voltage-gated sodium channels (VGSCs). By blocking or altering the gating properties of these channels, this compound could reduce excessive neuronal firing and excitotoxicity, which are hallmarks of ischemic brain injury. The specific subtypes of sodium channels targeted by this compound are a subject for further research.
Inhibition of Lipid Peroxidation
This compound exhibits antioxidant properties by inhibiting lipid peroxidation. This process, initiated by reactive oxygen species (ROS), leads to cell membrane damage. This compound, similar in structure to the antioxidant alpha-tocopherol, can scavenge free radicals, thereby terminating the lipid peroxidation chain reaction and protecting the cell from oxidative damage.
Technical Support Center: Optimizing Neuro-218 Dosage for Maximum Neuroprotective Effect
Disclaimer: Publicly available information on the specific compound TAK-218 is limited. The following technical support guide is based on a hypothetical multimodal neuroprotective agent, "Neuro-218," which shares a similar proposed mechanism of action. This guide is intended to serve as a representative example for researchers working on novel neuroprotective compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Neuro-218?
A1: Neuro-218 is a multimodal neuroprotective agent. Its proposed mechanisms of action include the inhibition of lipid peroxidation, modulation of sodium channels, and the suppression of aberrant dopamine release.[1] These actions are thought to work synergistically to protect neuronal tissue from ischemic and traumatic injury.[1]
Q2: How should Neuro-218 be stored and reconstituted for experimental use?
A2: For long-term storage, Neuro-218 powder should be stored at -20°C. For immediate use, reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. Please refer to the product's certificate of analysis for specific solubility information.
Q3: What are the expected neuroprotective effects of Neuro-218 in preclinical models?
A3: In preclinical models of central nervous system (CNS) injury, such as focal cerebral ischemia, Neuro-218 is expected to reduce infarct volume and improve functional outcomes.[1] In vitro, Neuro-218 should protect neurons from cell death induced by excitotoxicity or oxidative stress.
Q4: Are there any known off-target effects of Neuro-218?
A4: As a multimodal agent, Neuro-218 has the potential for off-target effects. Researchers should include appropriate controls in their experiments to assess the specificity of the observed neuroprotective effects.
Troubleshooting Guides
Q1: I am observing high levels of cytotoxicity in my cell cultures, even at low concentrations of Neuro-218. What could be the cause?
A1: High cytotoxicity could be due to several factors:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell type.
-
Compound Instability: Neuro-218 may be unstable in certain media or at specific pH levels. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Neuro-218 or its metabolites. Consider testing the compound on a different cell line.
Q2: I am not observing a significant neuroprotective effect in my in vivo model. What are some possible reasons?
A2: A lack of efficacy in vivo could be due to:
-
Pharmacokinetics: The dosage, route of administration, or timing of administration may not be optimal for achieving therapeutic concentrations in the brain. Consider conducting pharmacokinetic studies to determine the brain-to-plasma ratio of Neuro-218.
-
Insufficient Dose: The dose used may be too low to elicit a significant neuroprotective effect. Refer to the dose-response data to select an appropriate dose.
-
Timing of Administration: The therapeutic window for neuroprotective agents can be narrow.[1] The timing of Neuro-218 administration relative to the induced injury may need to be optimized.
Q3: My experimental results with Neuro-218 are inconsistent. How can I improve reproducibility?
A3: To improve the reproducibility of your results:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, injury induction, and compound administration, are consistent across experiments.
-
Use Positive and Negative Controls: Include appropriate positive and negative controls in every experiment to validate your assay.
-
Aliquot Reagents: Aliquot your stock solution of Neuro-218 to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
Table 1: Dose-Response of Neuro-218 in Preclinical Models
| Model Type | Endpoint | Neuro-218 Concentration/Dose | Neuroprotective Effect (% improvement vs. vehicle) |
| In Vitro (OGD) | Neuronal Viability | 10 nM | 15% |
| 100 nM | 45% | ||
| 1 µM | 60% | ||
| 10 µM | 55% (slight toxicity observed) | ||
| In Vivo (Rat MCAO) | Infarct Volume Reduction | 1 mg/kg | 10% |
| 2 mg/kg | 25% | ||
| 5 mg/kg | 35% | ||
| 10 mg/kg | 30% (adverse effects noted) |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Using Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a stock solution of Neuro-218 in DMSO. Serially dilute the stock solution in a glucose-free medium to achieve the desired final concentrations.
-
OGD Induction:
-
Wash the cells with a glucose-free balanced salt solution.
-
Replace the medium with the Neuro-218 dilutions prepared in the glucose-free medium.
-
Place the plate in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for the desired duration (e.g., 2 hours).
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the medium with a glucose-containing culture medium.
-
Return the plate to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Neuronal Viability: Measure cell viability using a standard assay, such as the MTT or LDH assay.
Mandatory Visualizations
Caption: Proposed multimodal signaling pathway of Neuro-218.
Caption: Experimental workflow for Neuro-218 dosage optimization.
References
Addressing inconsistent results in Tak-218 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tak-218. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a novel neuroprotective agent with a multi-faceted mechanism of action. It is structurally similar to alpha-tocopherol and functions as a potent antioxidant and radical scavenger.[1] Its primary reported mechanisms include:
-
Inhibition of lipid peroxidation: this compound effectively protects cell membranes from oxidative damage.[1]
-
Suppression of aberrant dopamine release: This action is crucial in the context of ischemic brain injury.
-
Modulation of sodium channels: This contributes to its neuroprotective effects.
Q2: In which experimental models has this compound been studied?
This compound has primarily been investigated in in vivo models of cerebral ischemia/reperfusion injury in rats.[2] Its efficacy has been assessed by measuring the reduction in infarct volume and improvement in neurological deficits. In vitro studies have explored its antioxidant properties in liposomal membrane systems.[1]
Q3: What are the common sources of variability in cerebral ischemia models when testing neuroprotective agents like this compound?
Inconsistent results in animal models of cerebral ischemia are a significant challenge. Key factors contributing to variability include:
-
Animal Strain and Genetics: Different rat or mouse strains can exhibit significant differences in cerebrovascular anatomy and susceptibility to ischemic damage.
-
Surgical Technique: Variations in the surgical procedure for inducing ischemia (e.g., filament insertion in the middle cerebral artery occlusion model) can lead to different infarct sizes.
-
Physiological Parameters: Fluctuations in body temperature, blood pressure, and blood glucose during and after the ischemic insult can impact the extent of brain injury.
-
Anesthesia: The choice and depth of anesthesia can influence physiological parameters and neuronal viability.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
The solubility of this compound in aqueous buffers for in vitro assays may be limited. It is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO and then further dilute it in the experimental buffer. For in vivo administration, the formulation will depend on the route of administration (e.g., intraperitoneal, intravenous) and should be optimized for solubility and bioavailability. Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guides
Inconsistent Results in Lipid Peroxidation Assays
Problem: High variability or unexpected results in lipid peroxidation assays (e.g., TBARS assay) when evaluating the antioxidant activity of this compound.
| Possible Cause | Troubleshooting Step |
| Sample Handling and Preparation | Ensure consistent and rapid sample processing to minimize ex vivo lipid peroxidation. Keep samples on ice at all times. |
| Reagent Quality | Use fresh, high-quality reagents for the TBARS assay, as the thiobarbituric acid (TBA) reagent can degrade over time. |
| Interfering Substances | Be aware of potential interfering substances in your sample that can react with TBA, leading to false-positive results. Consider running appropriate controls. |
| Inconsistent Heating | Ensure uniform and consistent heating of all samples during the TBARS reaction, as temperature fluctuations can affect the reaction rate. |
| Inappropriate Blanks | Use appropriate blanks that account for the absorbance of other components in the reaction mixture. |
| This compound Concentration | Optimize the concentration of this compound. At very high concentrations, some antioxidant compounds can exhibit pro-oxidant effects. |
Variability in Dopamine Release Assays
Problem: Inconsistent or non-reproducible results when measuring the effect of this compound on dopamine release from neuronal cells or brain slices.
| Possible Cause | Troubleshooting Step |
| Cell/Tissue Viability | Ensure the health and viability of the neuronal cells or brain slices. Poor viability will lead to inconsistent dopamine release. |
| Stimulation Parameters | Standardize the stimulation method (e.g., high potassium, electrical stimulation) and parameters (duration, intensity) to ensure consistent depolarization and dopamine release. |
| Inconsistent Drug Application | Ensure uniform and timed application of this compound to the cells or tissue. |
| Detection Method Sensitivity | The method used to detect dopamine (e.g., HPLC-ECD, ELISA) should be sensitive enough to detect the changes in release. Calibrate your detection system regularly. |
| Uptake and Metabolism | Consider the effects of dopamine uptake and metabolism. The inclusion of uptake or metabolism inhibitors might be necessary depending on the experimental question. |
| Buffer Composition | The composition of the incubation buffer, including the presence of antioxidants, can affect dopamine stability and measurement. |
Data Summary
Antioxidant and Anti-lipid Peroxidation Activity of this compound
| Parameter | Value/Observation | Experimental System | Reference |
| Hydroxyl Radical Scavenging | More potent than mannitol and dimethylsulfoxide | ESR Spectroscopy | [1] |
| Superoxide Radical Scavenging | Equal potency to glutathione | ESR Spectroscopy | [1] |
| DPPH Radical Scavenging | Rapidly reacts with DPPH | ESR Spectroscopy | [1] |
| Inhibition of Lipid Peroxidation (AAPH-induced) | Completely inhibited lipid peroxidation | Liposomal membranes (ESR spin-label) | [1] |
| Inhibition of Lipid Peroxidation (AMVN-induced) | More effective than alpha-tocopherol | Liposomal membranes (ESR spin-label) | [1] |
Experimental Protocols
Protocol 1: In Vitro Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol provides a general framework for assessing the ability of this compound to inhibit lipid peroxidation in a brain homogenate model.
-
Preparation of Brain Homogenate:
-
Homogenize fresh rodent brain tissue in ice-cold phosphate-buffered saline (PBS) to obtain a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the source of lipids.
-
-
Induction of Lipid Peroxidation:
-
In a microcentrifuge tube, add the brain homogenate supernatant.
-
Add a pro-oxidant, such as a solution of FeSO4 and ascorbic acid, to induce lipid peroxidation.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add different concentrations of this compound (e.g., ranging from 1 µM to 100 µM) to the reaction mixture before adding the pro-oxidant. Include a vehicle control (DMSO).
-
-
TBARS Assay:
-
After a specific incubation period (e.g., 30-60 minutes at 37°C), stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture.
-
Heat the samples at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits lipid peroxidation by 50%.
-
Protocol 2: Measurement of Dopamine Release from PC12 Cells
This protocol describes a method to assess the effect of this compound on stimulated dopamine release from PC12 cells, a common model for studying dopaminergic neurons.
-
Cell Culture:
-
Culture PC12 cells in appropriate media and conditions. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
-
-
Loading with Dopamine (Optional, for release of pre-loaded pools):
-
Incubate the cells with a known concentration of dopamine to load the vesicular stores.
-
-
Pre-incubation with this compound:
-
Wash the cells with a physiological salt solution (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle for a defined period.
-
-
Stimulation of Dopamine Release:
-
Induce dopamine release by depolarizing the cells with a high concentration of potassium chloride (e.g., 50-60 mM KCl) in the buffer.
-
-
Sample Collection and Analysis:
-
Collect the supernatant at specific time points after stimulation.
-
Measure the concentration of dopamine in the supernatant using a sensitive method such as HPLC with electrochemical detection or a commercially available Dopamine ELISA kit.
-
-
Data Analysis:
-
Quantify the amount of dopamine released in the presence of different concentrations of this compound and compare it to the vehicle control.
-
Determine the inhibitory effect of this compound on stimulated dopamine release.
-
Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Workflow for TBARS-based lipid peroxidation assay.
Caption: General troubleshooting logic for experimental inconsistencies.
References
Tak-218 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Tak-218 in research models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available information on the off-target effects of this compound is limited. This guide is based on its known pharmacology and the general toxicological profile of related compounds. Researchers should conduct thorough dose-response and selectivity profiling for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
This compound is primarily characterized as a neuroprotective agent with potent antioxidative properties. Its chemical structure is 2,3-dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride. It acts as a radical scavenger, which is believed to be the basis for its neuroprotective effects in models of cerebral ischemia.
Q2: Are there any known or suspected off-target effects of this compound?
Based on available information, a potential off-target effect of this compound is the inhibition of dopamine release[1][2]. The precise mechanism and the concentration at which this occurs relative to its antioxidant activity are not well-documented in publicly accessible literature. Additionally, some derivatives of 2,3-dihydrobenzofuran have been associated with stimulant-like effects and mental health disturbances, though this has not been specifically reported for this compound[3].
Q3: What are the potential implications of dopamine release inhibition in my experiments?
Inhibition of dopamine release could confound studies focused on neurological processes where dopamine signaling is critical, such as motor control, reward pathways, and cognition. If your research model is sensitive to alterations in dopaminergic neurotransmission, it is crucial to include appropriate controls to assess this potential off-target effect.
Q4: I am observing unexpected behavioral changes in my animal model after this compound administration. Could this be an off-target effect?
Unexpected behavioral phenotypes could potentially be linked to the inhibition of dopamine release or other unforeseen off-target activities. Researchers observing such effects should consider performing neurochemical and behavioral assays to investigate potential alterations in dopamine pathways or other neurotransmitter systems.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in locomotor activity or stereotyped behaviors in rodents. | Inhibition of dopamine release in brain regions controlling motor function (e.g., striatum). | 1. Perform a dose-response study to determine if the behavioral effects are concentration-dependent. 2. Use microdialysis to measure extracellular dopamine levels in relevant brain regions following this compound administration. 3. Include a positive control for dopamine inhibition (e.g., a known dopamine antagonist) to compare behavioral phenotypes. |
| Anomalous results in reward-based learning or addiction paradigms. | Alteration of dopamine signaling in the mesolimbic pathway. | 1. Assess the effect of this compound on conditioned place preference or self-administration models. 2. Measure dopamine release in the nucleus accumbens in response to rewarding stimuli with and without this compound. |
| Unexplained cytotoxicity in neuronal cell cultures. | Off-target interactions with cellular pathways essential for cell viability, potentially unrelated to its antioxidant activity. | 1. Conduct a comprehensive cytotoxicity assay (e.g., MTT, LDH) across a wide range of this compound concentrations. 2. Compare the cytotoxic concentration with the effective concentration for neuroprotection. 3. Utilize a panel of cell lines with varying receptor expression profiles to identify potential off-target interactions. |
Experimental Protocols
As specific experimental protocols for identifying this compound off-target effects are not publicly available, the following are generalized methodologies that can be adapted for this purpose.
Protocol 1: In Vitro Assessment of Dopamine Release
Objective: To determine the effect of this compound on dopamine release from primary neuronal cultures or synaptosomes.
Methodology:
-
Preparation: Isolate primary dopaminergic neurons from rodent ventral midbrain or prepare synaptosomes from the striatum.
-
Pre-incubation: Incubate the cells or synaptosomes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a predetermined time.
-
Stimulation: Depolarize the cells or synaptosomes to induce dopamine release, typically using a high concentration of potassium chloride (KCl) or an electrical stimulus.
-
Quantification: Collect the supernatant and measure the concentration of dopamine using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or an ELISA kit.
-
Analysis: Compare the amount of dopamine released in the presence of this compound to the vehicle control. Calculate the IC50 value if a dose-dependent inhibition is observed.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: Stereotactically implant a microdialysis probe into a dopamine-rich brain region (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Interpretation: Express the post-injection dopamine levels as a percentage of the baseline levels to determine the effect of this compound on extracellular dopamine.
Visualizations
Caption: On-target antioxidant mechanism of this compound.
Caption: Potential off-target inhibition of dopamine release by this compound.
Caption: Logical workflow for investigating suspected off-target effects.
References
Improving the stability of Tak-218 in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Tak-218 in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is an investigational compound with a 2,3-dihydrobenzofuran-5-amine structure, similar to alpha-tocopherol.[1] It is recognized for its potent antioxidative and radical scavenging properties.[2][3][4][5][6] Additionally, this compound has been shown to inhibit the release of dopamine.[2][3][4][5][6] These characteristics make it a candidate for research related to central nervous system trauma and ischemia.[2][3][4][5][6]
Q2: What are the general recommendations for storing this compound?
For solid forms of this compound, it is recommended to store it at room temperature in the continental US, though this may vary in other locations.[2][4] For long-term stability, it is advisable to store it under the specific conditions provided in the Certificate of Analysis. The structurally related compound, 2,3-dihydrobenzofuran-5-amine, is best kept in a dark place, under an inert atmosphere, at 2-8°C.
Q3: How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use a high-purity solvent in which this compound is readily soluble. While specific solubility data for this compound is limited, related compounds like 2,3-dihydrobenzofuran are soluble in methanol.[7] It is crucial to use anhydrous solvents to minimize hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What factors can lead to the degradation of this compound in my experimental solutions?
Based on its chemical structure as a phenolic antioxidant, this compound is likely susceptible to degradation under the following conditions:
-
High pH: Alkaline conditions can accelerate the oxidation of phenolic compounds.[2][8]
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents can lead to degradation.
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the experimental solution. | Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous buffer before use. Protect solutions from light and heat. Consider using deoxygenated buffers. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Discoloration of the experimental solution. | Oxidation of the phenolic amine moiety of this compound. | Prepare solutions in buffers that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | Standardize the protocol for solution preparation, storage, and handling. Ensure all solutions are prepared and used in the same manner for all replicates. Use a positive control to monitor assay performance. |
Data on Factors Affecting Stability
| Condition | Expected Stability | Rationale |
| pH < 6 | Generally more stable | In acidic to neutral pH, the phenolic hydroxyl group is less prone to deprotonation and subsequent oxidation. |
| pH > 8 | Prone to degradation | Alkaline conditions facilitate the formation of the phenoxide ion, which is more susceptible to oxidation.[2] |
| Room Temperature (20-25°C) | Moderate stability for short durations | Degradation rate is expected to be slower than at elevated temperatures. |
| Elevated Temperature (>37°C) | Increased degradation | Higher temperatures accelerate the rate of oxidation and other degradation reactions.[9] |
| Exposure to Light | Potential for photodegradation | Many aromatic compounds are light-sensitive. It is advisable to protect solutions from light. |
| Presence of Oxygen | Prone to oxidative degradation | As an antioxidant, this compound will be consumed by reacting with oxygen and reactive oxygen species. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Cell-Free Aqueous Buffer
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution to the final desired concentration in each of the prepared buffers. Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Postulated antioxidant mechanism of this compound.
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 2. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 3. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining TAK-218 Treatment Windows in Stroke Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-218 in preclinical stroke models. The information is designed to address specific experimental challenges and refine therapeutic windows.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound in stroke models.
| Issue | Potential Cause | Recommended Solution |
| High variability in infarct volume between animals in the same treatment group. | 1. Inconsistent occlusion of the middle cerebral artery (MCA).2. Variations in animal physiology (e.g., body temperature, blood pressure).3. Improper preparation or administration of this compound. | 1. Ensure consistent placement of the occluding filament or clip. Use of laser Doppler flowmetry to confirm a significant and stable reduction in cerebral blood flow is highly recommended.2. Monitor and maintain core body temperature at 37°C throughout the surgical procedure and recovery. Monitor arterial blood gases and blood pressure.3. Prepare this compound solution fresh for each experiment. Ensure accurate dosing based on individual animal weight and consistent intraperitoneal injection technique. |
| No significant reduction in infarct volume with this compound treatment. | 1. Timing of administration is outside the therapeutic window.2. Inadequate dose of this compound.3. Severity of the ischemic insult is too high. | 1. The reported administration at 2 hours post-reperfusion showed a non-significant effect[1]. Consider earlier administration time points to determine the optimal therapeutic window.2. The 2 mg/kg dose may be suboptimal. Conduct a dose-response study to identify a more efficacious dose[2].3. A very severe ischemic insult may create a large necrotic core that is not salvageable. Consider reducing the occlusion time to model a larger penumbral area. |
| Unexpected animal mortality during or after surgery. | 1. Complications from anesthesia.2. Surgical trauma, such as hemorrhage.3. Severe ischemic injury. | 1. Carefully monitor the depth of anesthesia and physiological parameters. Use of isoflurane is common for its rapid recovery profile.2. Refine surgical technique to minimize tissue damage and bleeding. Ensure proper ligation of vessels.3. Reduce the duration of MCA occlusion or use a less severe stroke model for initial studies. |
| Inconsistent or patchy TTC staining. | 1. Insufficient incubation time or temperature.2. Brain tissue not fresh or improperly stored.3. Uneven penetration of the TTC solution. | 1. Ensure brain slices are incubated in 2% TTC solution at 37°C for 15-30 minutes.2. Process the brain for TTC staining immediately after extraction. If storage is necessary, quickly freeze the brain.3. Ensure complete immersion of brain slices in the TTC solution and gentle agitation during incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in ischemic stroke?
A1: this compound is a neuroprotective agent with multiple anti-ischemic properties. Its mechanism of action involves the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation, which are all implicated in the ischemic cascade that leads to neuronal cell death following a stroke[1].
Q2: What is the reported therapeutic window for this compound in preclinical stroke models?
A2: A study administering this compound at 2 hours after reperfusion in a rat model of focal cerebral ischemia showed a 10% reduction in infarct volume, which was not statistically significant[1]. This suggests that the therapeutic window for this specific dose and model may be earlier. Further research is needed to define the optimal treatment window.
Q3: What is a suitable animal model for testing this compound?
A3: this compound has been evaluated in a three-vessel focal ischemic rat model[1]. Another study mentioned the use of a four-vessel-occlusion model in rats[3]. The choice of model should align with the specific research question, but the middle cerebral artery occlusion (MCAO) model is a widely used and relevant model for focal ischemic stroke.
Q4: How should this compound be prepared and administered?
A4: In a key preclinical study, this compound was administered via intraperitoneal (IP) injection at a dose of 2 mg/kg[1]. The vehicle used was saline. It is recommended to dissolve this compound in a vehicle appropriate for IP administration and to prepare the solution fresh for each experiment to ensure stability and potency.
Q5: What are the primary outcome measures to assess the efficacy of this compound?
A5: The most common primary outcome measure is the infarct volume, typically assessed 24 to 48 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining[1]. In addition to infarct volume, functional outcomes should be assessed using a battery of behavioral tests to evaluate neurological deficits and recovery.
Quantitative Data Summary
The following table summarizes the available quantitative data from a key preclinical study on this compound.
| Parameter | This compound Treatment Group | Placebo (Saline) Group | Reference |
| Animal Model | Three-vessel focal ischemic rat model | Three-vessel focal ischemic rat model | [1] |
| Dose | 2 mg/kg | N/A | [1] |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | [1] |
| Time of Administration | 2 hours after reperfusion | 2 hours after reperfusion | [1] |
| Primary Outcome | 10% decrease in total adjusted infarction volume (not statistically significant) | N/A | [1] |
Experimental Protocols
Three-Vessel Focal Ischemic Rat Model (General Protocol)
This protocol describes a general procedure for inducing focal cerebral ischemia in rats, which should be adapted based on the specific three-vessel occlusion technique.
-
Anesthesia and Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid artery (CCA).
-
-
Vessel Occlusion:
-
Carefully dissect and isolate the right CCA, external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament suture (e.g., 4-0) through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The "three-vessel" aspect may involve additional temporary or permanent occlusion of the contralateral CCA to reduce collateral blood flow.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
This compound Preparation and Administration
-
Preparation:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 2 mg/kg).
-
Dissolve the this compound powder in sterile saline to the desired concentration. Ensure complete dissolution.
-
-
Administration:
-
At the specified time point post-reperfusion, administer the this compound solution via intraperitoneal (IP) injection.
-
The injection volume should be appropriate for the size of the animal (typically 1-2 mL for a rat).
-
TTC Staining for Infarct Volume Measurement
-
Brain Extraction:
-
At 24 or 48 hours post-ischemia, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully extract the brain.
-
-
Slicing:
-
Chill the brain briefly at -20°C for easier slicing.
-
Create 2 mm coronal slices using a brain matrix.
-
-
Staining:
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).
-
Incubate at 37°C for 15-30 minutes in the dark.
-
-
Analysis:
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained slices.
-
Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, often corrected for edema.
-
Visualizations
Caption: Proposed multi-target mechanism of action of this compound in ischemic stroke.
Caption: General experimental workflow for evaluating this compound in a rat stroke model.
Caption: Troubleshooting logic for addressing high infarct variability.
References
- 1. Protective effect of a new anti-oxidant on the rat brain exposed to ischemia-reperfusion injury: inhibition of free radical formation and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TAK-218 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of TAK-218. Given that specific physicochemical properties of this compound are not publicly available, this guide focuses on a systematic approach to characterize the compound and select an appropriate formulation strategy, assuming it exhibits poor aqueous solubility—a common challenge for new chemical entities.
Section 1: Physicochemical Characterization of this compound
A critical first step in enhancing bioavailability is to understand the solubility and permeability of this compound. This information will guide the formulation strategy.
FAQ: Why is my in vivo experiment with this compound showing low or inconsistent results?
Low and variable exposure of this compound in in vivo studies is often linked to poor bioavailability. This can stem from low aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract, or low permeability across the intestinal wall. It is also possible that the compound is unstable or rapidly metabolized. A systematic characterization of its physicochemical properties is the first step in troubleshooting these issues.
Experimental Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound in an aqueous buffer.[1][2][3][4]
Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Nephelometer or UV-Vis spectrophotometer
-
Multi-channel pipette
-
Incubator/shaker
Procedure (Direct UV Method):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound stock solution to 198 µL of PBS in the first well.
-
Perform serial dilutions across the plate with PBS to create a range of concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
After incubation, measure the UV absorbance at a predetermined wavelength for this compound.
-
The highest concentration that does not show precipitation (as indicated by a sharp drop in absorbance) is considered the kinetic solubility.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.[5][6][7][8]
Objective: To estimate the passive permeability of this compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
This compound
-
PBS (pH 7.4 for the acceptor buffer, and various pHs for the donor buffer to simulate different GI segments)
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Prepare solutions of this compound in the donor buffer at various pH values (e.g., 5.0, 6.2, 7.4).
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 5 hours) at room temperature.[5][7]
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Data Interpretation and Biopharmaceutical Classification System (BCS) Estimation
The results from the solubility and permeability assays can be used to provisionally classify this compound according to the Biopharmaceutical Classification System (BCS), which helps in selecting an appropriate bioavailability enhancement strategy.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| Class I | High | High | - |
| Class II | Low | High | Dissolution Rate |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution & Permeability |
This table summarizes the Biopharmaceutical Classification System (BCS) and the primary absorption hurdles for each class.
Based on its chemical structure, this compound is likely to be a BCS Class II or IV compound, meaning its primary challenge is poor solubility.
Section 2: Troubleshooting Guide for Low Bioavailability
This section addresses common problems encountered during in vivo research with poorly soluble compounds like this compound and provides potential solutions.
Q1: I have administered this compound orally to rats, but the plasma concentrations are undetectable or very low. What could be the reason?
A1: This is a classic sign of poor oral bioavailability. The most likely causes are:
-
Low Solubility and Dissolution: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[9]
-
Poor Permeability: The compound may not be efficiently transported across the intestinal wall.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[10]
Troubleshooting Steps:
-
Review Formulation: Was the compound administered as a simple suspension in water or saline? This is often insufficient for poorly soluble compounds.
-
Physicochemical Characterization: If not already done, perform the solubility and permeability assays described in Section 1.
-
Formulation Optimization: Based on the characterization, select an appropriate formulation strategy from Section 3. For a likely BCS Class II or IV compound, a solubilization technique is necessary.
Q2: I am observing high variability in plasma concentrations between my test subjects. What could be causing this?
A2: High inter-subject variability is also common with poorly soluble drugs and can be attributed to:
-
Inconsistent Dissolution: The extent of dissolution can vary significantly between animals due to differences in gastric pH and motility.
-
Food Effects: The presence or absence of food in the GI tract can dramatically alter the absorption of poorly soluble compounds.
-
Formulation Instability: If the compound precipitates out of the formulation before or after administration, it will lead to erratic absorption.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing, or that all are dosed in a fed state, to minimize food-related variability.
-
Improve Formulation Robustness: Employ formulation strategies that create a stable, solubilized state of the drug that is less susceptible to environmental changes in the GI tract. Lipid-based formulations or nanosuspensions can be particularly effective.[11][12]
-
Check Formulation Stability: Before dosing, visually inspect the formulation for any signs of precipitation or phase separation.
Section 3: Formulation Strategies and Protocols
Based on the likely poor solubility of this compound, the following formulation strategies can be employed to enhance its oral bioavailability.
Strategy 1: Co-solvent Formulations
This is often the simplest and quickest approach for early-stage in vivo studies.[13]
Experimental Protocol 3: Preparation of a Co-solvent Solution
Objective: To prepare a clear solution of this compound for oral or intraperitoneal administration.
Materials:
-
This compound
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Surfactant (optional): Tween 80, Cremophor EL
-
Vehicle: Water or saline
Procedure:
-
Determine the solubility of this compound in individual solvents (e.g., PEG 400, PG, Ethanol).
-
Create a blend of co-solvents that provides the best solubility. A common starting point is a mixture of PEG 400 and water.
-
Dissolve this compound in the co-solvent blend with gentle heating and sonication if necessary.
-
If required, add a small amount of a surfactant to improve stability upon dilution in aqueous media.
-
Slowly add the vehicle (water or saline) to the desired final volume.
-
Observe the solution for any signs of precipitation. The final formulation should be a clear solution.
Table of Common Co-solvents and Surfactants:
| Excipient | Function | Typical Concentration Range for Oral Dosing |
| PEG 400 | Co-solvent | 10 - 60% |
| Propylene Glycol | Co-solvent | 10 - 40% |
| Ethanol | Co-solvent | 5 - 20% |
| Tween 80 | Surfactant | 1 - 10% |
| Cremophor EL | Surfactant | 1 - 10% |
This table provides a summary of common excipients used in co-solvent formulations for oral drug delivery.
Strategy 2: Nanosuspensions
Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate.[14]
Experimental Protocol 4: Preparation of a Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound.[15]
Materials:
-
This compound
-
Stabilizers: Hydroxypropyl methylcellulose (HPMC), Tween 80
-
Milling media (e.g., zirconium oxide beads)
-
High-energy mixer mill or homogenizer
-
Purified water
Procedure:
-
Prepare a suspension of this compound in an aqueous solution containing the stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[15]
-
Add the milling media to the suspension.
-
Mill the suspension at high speed for a specified duration (e.g., 1-4 hours), monitoring the temperature to avoid degradation.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique (e.g., dynamic light scattering). The target particle size is typically below 500 nm.
Strategy 3: Lipid-Based Formulations
Lipid-based formulations can enhance the oral absorption of poorly soluble drugs by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[11][16][17][18][19]
Experimental Protocol 5: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oils: Medium-chain triglycerides (e.g., Capryol 90), Long-chain triglycerides (e.g., sesame oil)
-
Surfactants: Cremophor EL, Labrasol
-
Co-solvents: Transcutol HP, PEG 400
Procedure:
-
Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.
-
Formulation: Based on the screening results, prepare various combinations of oil, surfactant, and co-solvent.
-
Dispersion Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
Characterization: Characterize the droplet size of the resulting emulsion. For a self-nanoemulsifying drug delivery system (SNEDDS), the droplet size should be below 200 nm.
Table of Lipid Formulation Classification System (LFCS):
| LFCS Type | Composition | Dispersion Behavior |
| I | Oils without surfactants | Poorly dispersible |
| II | Oils and water-insoluble surfactants | Forms a coarse emulsion |
| III | Oils, water-soluble surfactants, and co-solvents | Forms a fine emulsion or microemulsion (SEDDS/SMEDDS) |
| IV | Water-soluble surfactants and co-solvents (no oil) | Forms a micellar solution |
This table summarizes the Lipid Formulation Classification System (LFCS) to guide the development of lipid-based formulations.
Section 4: Visualized Workflows and Decision-Making
The following diagrams illustrate the logical flow for characterizing this compound and selecting an appropriate formulation strategy.
Caption: Experimental workflow for characterizing this compound and selecting a formulation strategy.
Caption: Troubleshooting flowchart for addressing low bioavailability of this compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating variability in animal model response to Tak-218
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal model responses to the investigational neuroprotective agent, TAK-218.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational neuroprotective agent. Early research suggests it may exert its effects through multiple pathways, including the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation. Its antioxidant properties are attributed to its structural resemblance to alpha-tocopherol, allowing it to scavenge free radicals within cellular membranes.
Q2: What are the common sources of variability in animal models of cerebral ischemia?
A2: Variability in animal models of cerebral ischemia can stem from several factors. These can be broadly categorized as biological, environmental, and experimental.[1][2] Biological factors include the genetic background, age, sex, and gut microbiome of the animals.[3][4] Environmental factors encompass housing conditions, diet, and light-dark cycles.[2][5] Experimental factors, which are often the largest source of variability, include the surgical procedure, anesthesia, drug administration, and even the individual experimenter's handling of the animals.[5][6]
Q3: How can I minimize variability introduced by the experimenter?
A3: To minimize experimenter-induced variability, it is crucial to standardize all procedures.[1] This includes consistent animal handling, precise surgical techniques, and accurate drug administration.[7] Whenever possible, the same researcher should perform a specific procedure throughout a study. Blinding the experimenter to the treatment groups can also reduce unconscious bias.[8]
Troubleshooting Guides
Issue 1: High Variability in Infarct Volume
| Possible Cause | Troubleshooting Step |
| Inconsistent Surgical Procedure | Ensure the method of inducing ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO) is performed consistently. This includes the duration of occlusion and the technique used. Refer to the detailed experimental protocol below.[9][10][11][12] |
| Variability in Animal Physiology | Monitor and control physiological parameters such as body temperature and blood pressure during surgery, as these can significantly impact stroke outcome. |
| Genetic Drift in Animal Strain | Source animals from a reputable vendor and ensure they are from a consistent genetic background. |
Issue 2: Inconsistent Behavioral Outcomes
| Possible Cause | Troubleshooting Step |
| Environmental Stressors | Acclimatize animals to the testing room and equipment before behavioral assessments. Minimize noise and other stressors in the animal facility.[5] |
| Circadian Rhythm Disruptions | Conduct behavioral tests at the same time of day for all animals to avoid variations due to circadian rhythms.[5] |
| Experimenter Bias | The experimenter conducting the behavioral tests should be blinded to the treatment groups. Ensure consistent handling of all animals.[8][13] |
Issue 3: Variable Drug Exposure (Pharmacokinetics)
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing | Verify the concentration and stability of the this compound solution. Use calibrated equipment for administration. |
| Route of Administration | Ensure the chosen route of administration (e.g., intravenous, intraperitoneal) is performed consistently and results in reliable drug absorption. |
| Metabolic Differences | Be aware that individual animal metabolism can vary. While challenging to control, documenting and analyzing any outliers can be informative. |
Data Presentation
To effectively track and mitigate variability, we recommend maintaining detailed records of your experimental parameters. The following tables can serve as templates for your data collection.
Table 1: Animal Characteristics
| Animal ID | Strain | Age (weeks) | Sex | Weight (g) | Baseline Behavioral Score |
Table 2: Experimental Parameters
| Animal ID | Surgeon/Experimenter | Anesthesia Type & Duration | Occlusion Duration (min) | This compound Dose (mg/kg) | Time of Dosing |
Table 3: Outcome Measures
| Animal ID | Infarct Volume (mm³) | Neurological Deficit Score | Behavioral Test Score |
Experimental Protocols
Key Experiment: Rat Model of Transient Focal Cerebral Ischemia (MCAO)
This protocol describes the induction of transient focal cerebral ischemia in rats, a common model for evaluating neuroprotective agents like this compound.
-
Animal Preparation:
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Insert a silicon-coated nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A reduction to <20% of baseline indicates successful occlusion.[10]
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[12]
-
-
Drug Administration:
-
Administer this compound or vehicle at the predetermined time point relative to ischemia or reperfusion.
-
-
Post-Operative Care and Assessment:
-
Provide post-operative care, including soft food and hydration.[10]
-
Assess neurological deficits at 24 hours post-reperfusion using a standardized scoring system (e.g., Longa's method).[11]
-
At the study endpoint, euthanize the animals and harvest the brains for infarct volume analysis (e.g., using TTC staining).
-
Visualizations
Caption: Major sources of variability in animal research.
Caption: Experimental workflow for testing this compound.
Caption: Hypothetical neuroprotective signaling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. funaab.edu.ng [funaab.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. youtube.com [youtube.com]
- 8. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 9. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Preparation of rat models of cerebral ischemia/reperfusion [bio-protocol.org]
- 12. 2.2. Rat model of cerebral stroke [bio-protocol.org]
- 13. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of TAK-218 in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-218's Performance Against Alternative Neuroprotective Agents Supported by Preclinical Experimental Data.
In the quest for effective neuroprotective therapies for ischemic stroke, numerous compounds have been investigated in preclinical models. This guide provides a comparative analysis of this compound, a neuroprotective agent with a multi-faceted mechanism of action, against three other notable alternatives: Edaravone, Fingolimod (FTY720), and Nerinetide (NA-1). The following sections present a detailed comparison of their efficacy based on available experimental data, delineate the experimental protocols utilized in these studies, and visualize their proposed mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in various preclinical models of ischemia.
Table 1: Comparison of Infarct Volume Reduction
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dosage and Administration | Infarct Volume Reduction (%) | Reference |
| This compound | Rat; Three-vessel focal ischemia | Not Specified / 2h Reperfusion | 2 mg/kg; Intraperitoneal | 10% (Not Statistically Significant) | [1] |
| Edaravone | Rat; Transient Middle Cerebral Artery Occlusion (tMCAO) | 90 min / 24h Reperfusion | 3 mg/kg; Intravenous (at 0 and 90 min post-MCAO) | Statistically Significant Reduction | |
| Fingolimod (FTY720) | Mouse; tMCAO | 30 min / 48h Reperfusion | 1 mg/kg; Intraperitoneal (prior to MCAO and 48h after) | Statistically Significant Reduction | |
| Fingolimod (FTY720) | Rat; MCAO | 2h / 22h Reperfusion | 1 mg/kg; Intraperitoneal (30 min post-reperfusion) | Statistically Significant Reduction | |
| Nerinetide (NA-1) | Primate; Ischemia-Reperfusion | Not Specified | Not Specified | Statistically Significant Reduction | [2] |
Table 2: Comparison of Neurological Deficit Improvement
| Compound | Animal Model | Neurological Scoring System | Dosage and Administration | Improvement in Neurological Score | Reference |
| This compound | Rat; Focal brain ischemia | Not Specified | Not Specified | Prevention of functional changes | [3] |
| Edaravone | Rat; MCAO/Reperfusion | Not Specified | Not Specified | Statistically Significant Improvement | |
| Fingolimod (FTY720) | Mouse; tMCAO | Not Specified | 1 mg/kg; Intraperitoneal | Statistically Significant Improvement | |
| Nerinetide (NA-1) | Not Specified | Not Specified | Not Specified | Improved neurobehavioral results in different models | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Animal Models of Focal Cerebral Ischemia
The most commonly utilized model in the cited studies is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, which mimics the ischemia-reperfusion injury seen in human stroke.
-
Animal Species: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Anesthesia: Anesthesia is typically induced and maintained with isoflurane (1.5-2% in a mixture of N₂O and O₂). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure (Intraluminal Filament Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation.[5]
-
The occlusion is maintained for a specific duration (e.g., 30, 60, 90, or 120 minutes).
-
For reperfusion, the filament is withdrawn to restore blood flow to the MCA territory.
-
-
Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring regional cerebral blood flow (rCBF) using laser Doppler flowmetry. A drop in rCBF to <20% of baseline is considered successful occlusion.
Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement:
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), animals are euthanized.
-
The brains are rapidly removed and sectioned coronally (typically 2 mm thick).
-
The brain slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
The infarct area in each slice is quantified using image analysis software (e.g., ImageJ).
-
The total infarct volume is calculated by integrating the infarct areas of all slices and is often expressed as a percentage of the contralateral or total brain volume to correct for edema.
-
-
Neurological Deficit Scoring:
-
A variety of scoring systems are used to assess motor, sensory, and reflex deficits. A commonly used scale is the modified Neurological Severity Score (mNSS) , which is a composite of motor (muscle status, abnormal movement), sensory (visual, tactile, and proprioceptive), and reflex tests. Scores typically range from 0 (no deficit) to 18 or higher (severe deficit).[6]
-
Another frequently used scale is the Bederson score , which evaluates postural reflex and forelimb placing.[7]
-
Behavioral tests such as the rotarod test, cylinder test, and adhesive removal test are also employed to assess motor coordination and sensory function.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and its alternatives exert their neuroprotective effects.
This compound Signaling Pathway
Caption: Proposed multi-target neuroprotective mechanism of this compound.
Edaravone Signaling Pathway
References
- 1. Cerebral ischemia-reperfusion injury: a novel therapeutic approach with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. | BioWorld [bioworld.com]
- 4. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System [frontiersin.org]
TAK-218 Versus Alpha-Tocopherol: A Comparative Analysis of Antioxidant Efficacy in Membranes
For Immediate Release
A comprehensive analysis of the antioxidant properties of TAK-218, a compound with a 2,3-dihydrobenzofuran-5-amine (coumaran) structure, reveals distinct advantages and differences in its efficacy within biological membranes when compared to the well-established antioxidant, alpha-tocopherol (a form of Vitamin E). This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oxidative stress and antioxidant therapeutics.
Executive Summary
Both this compound and alpha-tocopherol are potent scavengers of free radicals and inhibitors of lipid peroxidation in membrane systems. However, their effectiveness is highly dependent on the nature and location of the oxidative challenge. Key findings from comparative studies indicate that while alpha-tocopherol excels at neutralizing radicals at the membrane surface, this compound demonstrates superior efficacy in scavenging radicals within the membrane's interior. This is particularly evident in its pronounced ability to inhibit lipid peroxidation initiated by lipid-soluble radicals. These differences are attributed to their distinct distribution patterns within the lipid bilayer.
Comparative Antioxidant Performance
The antioxidant activities of this compound and alpha-tocopherol have been directly compared in liposomal membrane systems using various radical initiators. The following tables summarize the key quantitative findings from these studies.
| Experiment | Radical Initiator | Parameter Measured | This compound | Alpha-Tocopherol | Reference |
| Hydroxyl Radical Scavenging | Fenton Reaction (ESR) | Scavenging Activity | More potent than mannitol and dimethylsulfoxide | - | [1] |
| Superoxide Radical Scavenging | Hypoxanthine-Xanthine Oxidase (ESR) | Scavenging Activity | Equal potency to glutathione | - | [1] |
| Stable Radical Scavenging | DPPH Radical Assay | Radical Scavenging | Rapidly reacts | Rapidly reacts | [1] |
| Inhibition of Lipid Peroxidation (Aqueous Phase Radicals) | AAPH (Water-Soluble) | Inhibition of lipid peroxidation in liposomes | Complete inhibition | Complete inhibition | [1] |
| Inhibition of Lipid Peroxidation (Lipid Phase Radicals) | AMVN (Lipid-Soluble) | Inhibition of lipid peroxidation in liposomes | More effective inhibitor | Less effective inhibitor | [1] |
Table 1: Summary of Radical Scavenging and Lipid Peroxidation Inhibition [1]
| Condition | Location of Radical Scavenging | Relative Efficacy | Reference |
| High Incubation Temperature (45°C) | Membrane Surface | Alpha-tocopherol > this compound | [1] |
| High Incubation Temperature (45°C) | Membrane Interior | This compound > Alpha-tocopherol | [1] |
Table 2: Location-Specific Radical Scavenging Efficacy in Liposomal Membranes [1]
Mechanisms of Antioxidant Action in Membranes
The differential efficacy of this compound and alpha-tocopherol stems from their molecular structure and resulting localization within the lipid bilayer.
Alpha-Tocopherol: As a well-characterized chain-breaking antioxidant, alpha-tocopherol intercalates into the phospholipid bilayer with its chromanol head group located near the membrane surface and its phytyl tail extending into the hydrophobic core. This positioning makes it highly effective at intercepting peroxyl radicals that are formed near the aqueous interface.
This compound: Possessing a coumaran structure analogous to the chromanol head of alpha-tocopherol, this compound also functions as a potent radical scavenger. However, studies suggest that this compound can penetrate more freely into the membrane's interior.[1] This deeper localization allows it to more effectively neutralize lipid-soluble radicals that initiate peroxidation within the hydrophobic core of the membrane.
Below is a diagram illustrating the proposed antioxidant mechanisms and localizations of this compound and alpha-tocopherol within a cell membrane.
References
Independent Validation of TAK-218's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of TAK-218's performance with other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound's mechanism of action as a potential neuroprotective agent for central nervous system (CNS) trauma and ischemia.
Overview of this compound's Mechanism of Action
This compound is a novel neuroprotective drug candidate with a multi-faceted mechanism of action. Preclinical studies suggest that its neuroprotective effects stem from three primary activities: potent antioxidant properties, inhibition of aberrant dopamine release, and modulation of sodium channels.[1] This guide will delve into the independent validation of these mechanisms and compare this compound with established and alternative neuroprotective agents.
Comparative Analysis of Antioxidant Activity
A key mechanism of this compound is its potent radical-scavenging activity, which has been directly compared to the well-known antioxidant alpha-tocopherol (a form of Vitamin E).
Radical Scavenging Activity: this compound vs. Alpha-Tocopherol
An Electron Spin Resonance (ESR) spectroscopy study provides the most direct comparison of the antioxidant capabilities of this compound and alpha-tocopherol. The findings are summarized below.
| Radical Species | This compound Scavenging Potency | Comparison with Alpha-Tocopherol | Reference Compound(s) |
| Hydroxyl Radical (•OH) | More potent | Superior | Mannitol, Dimethylsulfoxide |
| Superoxide Radical (O2•−) | Potent | Equal potency | Glutathione |
| Stable Radicals (DPPH, Galvinoxyl) | Rapid reaction | Analogous two-electron oxidation to quinone | - |
| Lipid Peroxidation (water-soluble radical initiator) | Complete inhibition | Comparable | - |
| Lipid Peroxidation (lipid-soluble radical initiator) | More effective | Superior | - |
Table 1: Comparison of Radical Scavenging Activity of this compound and Alpha-Tocopherol. [2]
The ESR study highlights that this compound exhibits a broader and, in some cases, more potent radical-scavenging profile than alpha-tocopherol.[2] A significant finding is the differential activity of the two compounds within biological membranes. While both inhibit lipid peroxidation initiated by aqueous radicals, this compound is more effective against lipid-soluble radicals within the membrane interior.[2] This is attributed to its ability to freely penetrate the membrane.[2]
Proposed Antioxidant Mechanism of this compound
The following diagram illustrates the proposed antioxidant mechanism of this compound in a cellular context, highlighting its ability to neutralize various radical species.
Caption: Proposed antioxidant mechanism of this compound.
Comparison with Alternative Neuroprotective Agents
While direct comparative studies of this compound with other neuroprotective agents are limited, this section provides an overview of alternatives and their mechanisms of action.
| Agent | Primary Mechanism(s) of Action |
| Edaravone | Free radical scavenger. |
| Citicoline | Membrane stabilizer, promotes neurotransmitter synthesis. |
| Cerebrolysin | Neurotrophic factor-like activity, modulates inflammatory response. |
| Minocycline | Anti-inflammatory, anti-apoptotic, inhibits matrix metalloproteinases. |
Table 2: Mechanisms of Action of Alternative Neuroprotective Agents.
Sodium Channel Modulation
This compound is reported to modulate sodium channels, a mechanism shared by other neuroprotective and anticonvulsant drugs. While specific IC50 values for this compound on sodium channels are not publicly available, the table below presents data for other relevant compounds.
| Compound | Sodium Channel Subtype | IC50 (µM) | Experimental Condition |
| Mexiletine | NaV1.5 | 47.0 ± 5.4 | Vhold = -120 mV |
| Lamotrigine | NaV1.5 | 280.2 ± 15.5 | Vhold = -120 mV |
| Quinidine | NaV1.5 | 28.9 ± 2.2 | Vhold = -120 mV |
| Flecainide | NaV1.5 | 5.5 ± 0.8 | Vhold = -120 mV |
| RS100642 (Mexiletine analogue) | - | pKi = 5.09 | Radioligand binding assay |
Table 3: IC50 Values for Sodium Channel Blockade by Various Compounds. [3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation.
Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging
This protocol is a generalized procedure based on the methodologies described in the literature for assessing antioxidant activity.
Caption: Workflow for ESR Spectroscopy.
Inhibition of Lipid Peroxidation Assay
This protocol outlines a common method for determining the ability of a compound to inhibit lipid peroxidation in a liposomal model system.
Caption: Workflow for Lipid Peroxidation Assay.
In Vivo Microdialysis for Dopamine Release
This protocol describes a typical in vivo microdialysis experiment to measure neurotransmitter release in the brain of a live animal.
Caption: Workflow for In Vivo Microdialysis.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
This protocol outlines the standard procedure for assessing the effect of a compound on voltage-gated sodium channels in cultured cells.
Caption: Workflow for Patch-Clamp Electrophysiology.
Conclusion
The available evidence strongly supports the potent antioxidant and radical-scavenging activity of this compound, with demonstrated superiority over alpha-tocopherol in certain experimental conditions. This mechanism is well-validated by independent research. However, while this compound is reported to inhibit dopamine release and modulate sodium channels, there is a lack of publicly available, independent studies that provide quantitative data (e.g., IC50 values) to substantiate these claims. Furthermore, direct comparative studies between this compound and other neuroprotective agents for these latter two mechanisms are needed to fully assess its therapeutic potential relative to existing alternatives. The experimental protocols provided in this guide offer a framework for conducting such independent validation studies.
References
Evaluating the Translational Potential of TAK-218 in Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of TAK-218, a neuroprotective candidate for acute ischemic stroke. By objectively comparing its preclinical performance with established and emerging alternative therapies, this document aims to inform future research and development decisions. The guide summarizes key experimental data, details methodologies of cited experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic landscape.
Executive Summary
This compound is a novel neuroprotective agent with a multi-target mechanism of action, including suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.[1] Preclinical studies in animal models of cerebral ischemia have demonstrated its potential to reduce infarct volume. However, the currently available data is limited, and the observed effects have not consistently reached statistical significance.[2] This guide places this compound in the context of the current standard of care for acute ischemic stroke and compares it against other neuroprotective agents that have undergone more extensive clinical investigation, such as Edaravone, Nerinetide (NA-1), and Citicoline. While this compound's multifaceted approach is promising, a significant need for more robust preclinical data, including dose-response relationships and effects on neurological outcomes, is evident before its full translational potential can be realized.
Comparative Analysis of Neuroprotective Agents
The following tables provide a structured comparison of this compound with alternative neuroprotective agents. The data presented is collated from available preclinical and clinical studies.
| Drug | Mechanism of Action | Key Efficacy Data (Infarct Volume Reduction) | Route of Administration | Development Stage (for Stroke) |
| This compound | Multi-target: Suppresses dopamine release, modulates sodium channels, inhibits lipid peroxidation.[1] | 10% reduction in a rat model of focal cerebral ischemia (2 mg/kg, intraperitoneal); not statistically significant.[2] | Intraperitoneal (preclinical)[2] | Phase II (Japan), Phase I (U.S.) as of 1997.[1] |
| Edaravone | Free radical scavenger.[3] | Preclinical: Significant reduction in various animal models. Clinical: Associated with improved functional outcomes.[4][5] | Intravenous[3] | Approved for acute ischemic stroke in Japan.[3] |
| Nerinetide (NA-1) | Inhibits PSD-95 protein, reducing excitotoxicity.[6] | Preclinical: Effective in preclinical stroke models.[6] Clinical: Improved functional outcomes in patients not receiving alteplase.[7] | Intravenous[6] | Phase III clinical trials completed.[6] |
| Citicoline | Stabilizes cell membranes, reduces free radical generation.[8] | Preclinical: Neuroprotective effects in animal models. Clinical: Meta-analyses suggest some benefit, particularly in patients not receiving rtPA.[9] | Oral, Intravenous[10] | Extensively studied in clinical trials; approved in some countries.[9] |
| Drug | Key Efficacy Data (Functional Outcome) | Safety and Tolerability |
| This compound | Data on neurological deficit scores not available in reviewed literature. | Not extensively documented in publicly available literature. |
| Edaravone | Improved modified Rankin Scale (mRS) scores and Barthel Index (BI) in clinical trials.[3] In a retrospective analysis, early use was associated with greater functional independence at hospital discharge (adjusted OR 1.21).[5] | Generally well-tolerated. A meta-analysis showed a significantly reduced risk of mortality compared to control (RR 0.63).[11] |
| Nerinetide (NA-1) | In patients not receiving alteplase, 59.3% with nerinetide achieved mRS 0-2 vs 49.8% with placebo.[12] Overall, no significant difference in the primary outcome (mRS 0-2) in the ESCAPE-NA1 trial.[6] | Serious adverse events occurred equally between nerinetide and placebo groups.[6] |
| Citicoline | A meta-analysis showed a higher rate of independence (OR 1.56).[9] In a large trial, no significant difference in Barthel Index ≥95 at 12 weeks (40% vs 40%).[8] A post-hoc analysis suggested benefit in patients with moderate to severe strokes.[8] | Safety profile similar to placebo.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Proposed multi-target mechanism of action of this compound in the ischemic cascade.
Figure 2: Generalized experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Preclinical Efficacy Study
-
Animal Model: The study utilized a three-vessel focal ischemic rat model to mimic acute ischemic stroke.[2]
-
Procedure:
-
Induction of Ischemia: Focal cerebral ischemia was induced in rats. A common method for this is the Middle Cerebral Artery Occlusion (MCAO) model, where a filament is inserted to block the middle cerebral artery.[13]
-
Randomization and Blinding: A total of 22 rats were randomly assigned to either the treatment or placebo group in a blinded fashion.[2]
-
Treatment Administration: Two hours after reperfusion, animals were injected intraperitoneally with either a 2 mg/kg dose of this compound or saline (placebo).[2]
-
Outcome Assessment:
-
Infarct Volume Measurement: Infarction volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Viable tissue stains red, while infarcted tissue remains white.[2][14]
-
Statistical Analysis: The study was designed with a statistical power of 80% to detect a 20% reduction in infarction volume.[2]
-
-
Edaravone Clinical Trials (General Protocol Outline)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[3]
-
Patient Population: Patients diagnosed with acute ischemic stroke, often within a specific time window from symptom onset (e.g., within 72 hours).[3]
-
Intervention: Intravenous administration of edaravone (e.g., 30 mg twice daily) for a specified duration (e.g., 14 days).[3]
-
Primary and Secondary Endpoints:
Nerinetide (NA-1) ESCAPE-NA1 Trial Protocol
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[6]
-
Patient Population: 1105 patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy within a 12-hour window.[6][7]
-
Intervention: A single intravenous dose of nerinetide (2.6 mg/kg) or placebo administered prior to endovascular thrombectomy.[6]
-
Primary Outcome: Favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0-2.[6]
-
Subgroup Analysis: Pre-specified analysis based on whether patients also received intravenous alteplase.[7]
Citicoline Clinical Trials (General Protocol Outline)
-
Study Design: Multiple randomized, double-blind, placebo-controlled trials have been conducted.[8][9]
-
Patient Population: Patients with acute ischemic stroke, with varying inclusion criteria regarding time from onset and stroke severity (e.g., NIHSS score).[8][10]
-
Intervention: Administration of citicoline (e.g., 500 mg to 2000 mg daily) or placebo, via oral or intravenous routes, for a defined period (e.g., 6 weeks).[8][10]
-
Primary and Secondary Endpoints:
Discussion and Future Directions
This compound presents an intriguing profile as a neuroprotective agent due to its multi-pronged attack on the ischemic cascade. Its ability to concurrently address excitotoxicity (via dopamine suppression and sodium channel modulation) and oxidative stress (via lipid peroxidation inhibition) aligns well with the complex pathophysiology of ischemic stroke.
However, the limited publicly available data on this compound's efficacy is a significant hurdle for its translational advancement. The single preclinical study showing a non-statistically significant 10% reduction in infarct volume underscores the need for more comprehensive preclinical evaluation.[2] Future studies should prioritize:
-
Dose-response studies: To identify the optimal therapeutic window and dosage for maximal efficacy.
-
Evaluation of neurological outcomes: Assessing the impact of this compound on functional recovery using standardized neurological deficit scores in animal models is crucial.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with standard-of-care treatments like thrombolysis and endovascular thrombectomy.
-
Elucidation of signaling pathways: More detailed molecular studies are needed to fully understand the downstream signaling cascades modulated by this compound.
In comparison, agents like Edaravone and Nerinetide have progressed to late-stage clinical trials, providing a wealth of data on their efficacy and safety in human populations. While Edaravone has shown modest but consistent benefits as a free radical scavenger, Nerinetide's efficacy appears to be dependent on the concomitant use of thrombolytic therapy. Citicoline, despite numerous trials, has shown mixed results, with meta-analyses suggesting potential benefits in specific patient subgroups.
Conclusion
This compound holds theoretical promise as a neuroprotective agent for acute ischemic stroke due to its unique multi-target mechanism. However, its translational potential is currently hampered by a lack of robust and statistically significant preclinical efficacy data. To move forward, a concerted research effort is required to generate comprehensive preclinical data that can provide a solid foundation for initiating new clinical development programs. A thorough comparison with more clinically advanced neuroprotective agents highlights the high bar for demonstrating clinical utility in the challenging landscape of acute stroke therapy. Further investigation into its specific molecular interactions and signaling pathways will be critical in determining if this compound can one day offer a meaningful therapeutic benefit to stroke patients.
References
- 1. | BioWorld [bioworld.com]
- 2. Cerebral ischemia-reperfusion injury: a novel therapeutic approach with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. professional.heart.org [professional.heart.org]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Citicoline for Acute Ischemic Stroke: A Systematic Review and Formal Meta-analysis of Randomized, Double-Blind, and Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. neurology-asia.org [neurology-asia.org]
- 12. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of preclinical studies on Tak-218 efficacy
This guide provides a comparative overview of the preclinical efficacy of TAK-218, a promising neuroprotective agent. The analysis is based on available preclinical data, focusing on its antioxidant properties and its effects in models of cerebral ischemia. Due to the absence of a direct meta-analysis on this compound, this comparison synthesizes findings from individual studies to offer insights for researchers, scientists, and drug development professionals.
Efficacy Data Summary
This compound has demonstrated notable antioxidant and potential neuroprotective effects in preclinical investigations. Its performance has been primarily compared to established antioxidants like alpha-tocopherol. The following table summarizes the key quantitative and qualitative findings from these studies.
| Efficacy Parameter | This compound | Alpha-Tocopherol | Other Comparators | Source |
| Hydroxyl Radical Scavenging | More potent | - | More potent than mannitol and dimethylsulfoxide | [1] |
| Superoxide Radical Scavenging | Equal potency to glutathione | - | - | [1] |
| Lipid Peroxidation Inhibition (Aqueous radical initiator) | Completely inhibited | Completely inhibited | - | [1] |
| Radical Scavenging Location in Membrane | More effective in the interior | More effective on the surface | - | [1] |
| Infarction Volume Reduction (Rat focal cerebral ischemia/reperfusion) | 10% decrease (not statistically significant) | - | Placebo | [2] |
Mechanism of Action: Antioxidant Activity
This compound, with a 2,3-dihydrobenzofuran-5-amine structure similar to alpha-tocopherol, exerts its therapeutic potential primarily through potent radical scavenging activity.[1] It effectively neutralizes harmful reactive oxygen species (ROS), such as hydroxyl and superoxide radicals, which are key mediators of cellular damage in neurological conditions like trauma and ischemia.[1] Furthermore, this compound has been shown to inhibit lipid peroxidation, a critical process in membrane damage, and can freely penetrate biological membranes to scavenge radicals within the membrane interior.[1] Beyond its antioxidant effects, this compound is also suggested to possess multiple anti-ischemic properties, including the suppression of aberrant dopamine release and modulation of sodium channels.[2]
References
A Head-to-Head Comparison of TAK-218 with Other Antioxidants in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
The role of oxidative stress in the pathophysiology of ischemic stroke is a critical area of research, leading to the investigation of numerous antioxidant compounds as potential neuroprotective agents. This guide provides a comparative overview of the preclinical efficacy of TAK-218, a historical investigational drug, alongside other notable antioxidants: the clinically approved Edaravone, the promising late-stage candidate LT3001, the cautionary tale of NXY-059, and the catalytic antioxidant AEOL 10150. This comparison is based on available preclinical data and aims to offer a structured perspective for researchers in the field.
Introduction to Oxidative Stress in Stroke
Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a cascade of detrimental events, with oxidative stress being a central pathological mechanism. The restoration of blood flow, or reperfusion, while essential, paradoxically exacerbates injury by introducing a sudden influx of oxygen, leading to a burst of reactive oxygen species (ROS). This surge in ROS overwhelms the brain's endogenous antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately contributing to neuronal cell death and the expansion of the infarct core. Antioxidant therapies aim to mitigate this damage by neutralizing ROS, thereby preserving brain tissue and improving functional outcomes.
Comparative Analysis of Preclinical Efficacy
The following table summarizes the available preclinical data for this compound and other selected antioxidants in rodent models of ischemic stroke. It is important to note that a direct head-to-head comparison is challenging due to the variability in experimental models, methodologies, and the limited publicly available data for some compounds, particularly this compound.
| Antioxidant | Animal Model | Dosage and Administration | Timing of Treatment | Key Efficacy Outcomes | Reference |
| This compound | Rat; transient Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg, intraperitoneal | Not specified | Markedly reduced acute ischemic lesions and brain edema. | [1] |
| Edaravone | Rat; 90-min transient MCAO | 3 mg/kg, intravenous (twice) | At 0 and 90 minutes after MCAO | Significantly reduced infarct volume and brain swelling (p<0.05). | [2] |
| LT3001 | Rat; focal embolic stroke | 10 mg/kg, intravenous | 3 hours post-stroke | Significantly better therapeutic effects in reducing infarct size and swelling compared to tPA. | [3] |
| NXY-059 | Rat, Mouse, Marmoset; transient, permanent & thrombotic ischemia (Meta-analysis) | Various | Up to 180 minutes post-occlusion | Reduced total infarct volume (Standardized Mean Difference: -1.17) and motor impairment (SMD: -1.66). | [4] |
| AEOL 10150 | Mouse; 60-min transient MCAO | Not specified, intravenous | 5 minutes after reperfusion | Attenuated the increase in expression of inflammatory genes. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches in the study of antioxidants for stroke, the following diagrams are provided.
Caption: Oxidative stress pathway in stroke and point of antioxidant intervention.
Caption: A standard experimental workflow for preclinical stroke studies.
Detailed Experimental Protocols
A generalized experimental protocol for evaluating a neuroprotective agent in a rat model of transient Middle Cerebral Artery Occlusion (MCAO) is described below, based on common practices in the cited literature.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Model: Transient focal cerebral ischemia is induced by MCAO using the intraluminal suture method.
-
Procedure: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the MCA. After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
2. Drug Administration:
-
Groups: Animals are randomly assigned to a treatment group (receiving the antioxidant) or a control group (receiving a vehicle, e.g., saline).
-
Route: The drug is administered via a specified route, commonly intravenous (IV) or intraperitoneal (IP).
-
Dosage and Timing: A predetermined dose of the antioxidant is administered at a specific time point relative to the onset of ischemia or reperfusion (e.g., at the time of reperfusion and again at a later time point).
3. Assessment of Neurological Deficit:
-
Neurological function is assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scale, such as the modified Neurological Severity Score (mNSS). This scale evaluates motor, sensory, balance, and reflex functions.
4. Measurement of Infarct Volume:
-
At a terminal time point (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white).
-
The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated, often with a correction for edema.
5. Statistical Analysis:
-
Data on neurological scores and infarct volumes are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference between the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.
Discussion and Future Directions
The preclinical data, while not directly comparative, offer valuable insights into the potential of various antioxidants for stroke therapy. This compound showed early promise in reducing ischemic injury, but a lack of recent, robust data makes its current standing unclear. Edaravone has successfully translated from preclinical models to clinical use in some countries, demonstrating a tangible, albeit modest, benefit. LT3001 represents a next-generation antioxidant with a dual mechanism of action, and its ongoing clinical development is being watched with interest. The story of NXY-059 serves as a crucial reminder of the challenges in translating preclinical findings to clinical success and highlights the importance of rigorous study design and the potential for publication bias. AEOL 10150's mechanism of attenuating inflammation underscores the multifaceted nature of neuroprotection.
For future research, standardized preclinical testing protocols and the publication of both positive and negative results are paramount for building a more reliable evidence base. Head-to-head comparison studies in well-characterized animal models would provide more definitive data on the relative efficacy of different antioxidant strategies. Furthermore, exploring combination therapies that target multiple pathways in the ischemic cascade may hold the key to more effective neuroprotection in stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TAK-218: A Procedural Guide
TAK-218 is identified as a promising agent for central nervous system trauma and ischemia, exhibiting antioxidant properties and the ability to inhibit dopamine release.[1][2][3] As a benzofuranamine derivative, its handling and disposal should be approached with the caution required for biologically active research compounds.
Core Principles for Disposal
The overarching principle for the disposal of any research chemical is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety professional. This "cradle-to-grave" approach ensures that the substance is managed safely from its point of generation to its final disposal, in compliance with institutional and regulatory standards.[4]
Quantitative Data Summary for Unused or Waste this compound
Since specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for the handling of potent research compounds, which should be applied to this compound.
| Parameter | Guideline | Rationale |
| Waste Accumulation Limit | < 1 kg of solid waste | Minimizes risk in the event of a spill or incident. |
| Liquid Waste Concentration | Keep as low as reasonably achievable (ALARA) in solvent | Reduces the hazard level of the waste stream. |
| Container Rinsing | Triple rinse with a suitable solvent | Ensures removal of residual compound from empty containers before their disposal.[5] |
| Spill Cleanup Quantity | Use absorbent material sufficient to contain the spill | Prevents the spread of the chemical and facilitates safe cleanup. |
Experimental Protocols: General Decontamination and Disposal Procedure
The following is a generalized protocol for the handling and disposal of this compound waste, based on standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste (e.g., solutions containing this compound, rinsates) in a separate, compatible, and clearly labeled waste container. The container must have a secure cap.[5][6]
3. Decontamination of Glassware and Surfaces:
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone, depending on solubility) three times. Collect the rinsate as hazardous waste.
-
Clean work surfaces where this compound was handled with an appropriate solvent and then with soap and water.
4. Disposal of Empty Containers:
-
Once triple-rinsed, deface or remove the original label from the empty container.[6]
-
Dispose of the rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name and concentration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for Safe Disposal of this compound
By adhering to these established procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ESR study on the antioxidant activity of this compound in biological model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwlax.edu [uwlax.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guidance for Handling Tak-218
Disclaimer: Specific safety data for Tak-218 is not publicly available. This document provides essential guidance based on general best practices for handling novel chemical compounds in a research and development setting. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the safe handling, operation, and disposal of this compound. The following procedures are based on the assumption that this compound is a potentially hazardous substance, a prudent approach for any new chemical entity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against potential exposure to hazardous materials.[1][2] The following table summarizes recommended PPE for handling this compound, categorized by the level of protection. The appropriate level should be determined by a site-specific risk assessment.
| Protection Level | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Standard Laboratory Operations | N95 Respirator or equivalent | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat |
| Operations with Potential for Aerosolization or Splashing | Full-face respirator with appropriate cartridges | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls over lab coat |
| Emergency Situations (e.g., Spills) | Self-Contained Breathing Apparatus (SCBA) | As above | Heavy-duty chemical-resistant gloves | Fully encapsulated chemical protective suit |
Operational Plan: Reconstitution of this compound Powder
This protocol outlines a general procedure for the reconstitution of a powdered form of this compound. This should be performed in a certified chemical fume hood.
Materials:
-
This compound (powder form)
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Appropriate sterile vials for storage
Procedure:
-
Preparation: Ensure the chemical fume hood is clean and operational. Don appropriate PPE for standard laboratory operations.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of the appropriate solvent to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: If necessary, aliquot the reconstituted solution into smaller, single-use vials. Store the vials at the recommended temperature, protected from light.
-
Labeling: Clearly label all vials with the compound name, concentration, date of reconstitution, and solvent used.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. Do not launder with other lab coats. |
| Aqueous Waste Containing this compound | Collect in a labeled hazardous waste container for chemical waste. |
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
